Sparsentan-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N4O5S |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2 |
InChI Key |
WRFHGDPIDHPWIQ-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC |
Origin of Product |
United States |
Foundational & Exploratory
Sparsentan-d5 chemical properties and synthesis
An In-depth Technical Guide to the Chemical Properties and Synthesis of Sparsentan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and synthesis of this compound. This compound is the deuterated analog of Sparsentan, a novel, first-in-class dual antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors. The information herein is curated for professionals engaged in pharmaceutical research and development.
Chemical Properties
This compound is a stable, isotopically labeled version of Sparsentan, primarily utilized in pharmacokinetic and metabolic studies as an internal standard for analytical quantification. The key physicochemical properties of this compound are detailed below.
| Property | Data |
| IUPAC Name | 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-((ethoxy-d5)methyl)-[1,1'-biphenyl]-2-sulfonamide[1] |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S[2] |
| Molecular Weight | 597.79 g/mol [2] |
| CAS Number | 1801597-09-0[2] |
| Appearance | Typically a white to off-white solid powder[3] |
| Solubility | May be soluble in DMSO[4] |
Mechanism of Action and Signaling Pathway
Sparsentan exerts its therapeutic effects by simultaneously blocking two key pathways implicated in the progression of chronic kidney diseases: the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.
-
Angiotensin II Receptor Blockade: Sparsentan is a potent antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a powerful vasoconstrictor that increases blood pressure, stimulates aldosterone release, and promotes fibrosis and inflammation in the kidneys. By blocking the AT1 receptor, Sparsentan mitigates these detrimental effects.[5]
-
Endothelin Receptor Blockade: Sparsentan also acts as an antagonist of the endothelin type A (ETA) receptor. Endothelin-1 (ET-1) is another potent vasoconstrictor and a mediator of cell proliferation and fibrosis. The inhibition of the ETA receptor by Sparsentan provides an additional mechanism for reducing proteinuria and protecting the kidneys from further damage.[5]
The dual antagonism of both AT1 and ETA receptors is thought to provide a more comprehensive and potent renoprotective effect than targeting either pathway alone.
Caption: Sparsentan's dual mechanism of action on the AT1 and ETA receptors.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthetic strategy for Sparsentan has been published, and the principles can be applied to its deuterated analog. The synthesis of this compound involves the incorporation of a deuterium-labeled building block, specifically an ethoxy-d5 group.
An improved synthetic process for Sparsentan has been reported with a total yield of approximately 43.25%, which avoids the use of hazardous reagents like n-butyl lithium.[6] The core of the synthesis is a Suzuki coupling reaction to construct the biphenyl scaffold.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a convergent process involving the preparation of two key intermediates, followed by their coupling and subsequent functional group manipulations. The deuterium label is introduced during the synthesis of one of these intermediates.
Caption: A conceptual workflow for the synthesis of this compound.
Key Experimental Protocols (General Principles)
The following outlines the general principles of the experimental procedures for the synthesis of Sparsentan, which would be adapted for this compound.
1. Preparation of the Deuterated Boronic Ester Intermediate:
-
A suitable starting material, such as 4-bromo-3-methylbenzonitrile, undergoes a series of reactions including free radical substitution and nucleophilic substitution to introduce the ethoxy-d5 sidechain using a deuterated ethanol source.[6]
-
The resulting compound is then subjected to a Miyaura borylation reaction to yield the boronic ester intermediate.[6]
2. Preparation of the Sulfonamide Intermediate:
-
This intermediate is prepared by the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by the protection of the amino group.[6]
3. Suzuki Coupling and Final Steps:
-
The two key intermediates are coupled via a palladium-catalyzed Suzuki reaction to form the biphenyl core structure.[6]
-
The resulting coupled product then undergoes a series of transformations, including reduction, bromination, condensation with the appropriate spirocyclic amine, and a final deprotection step to afford Sparsentan.[6] For the synthesis of this compound, the ethoxy-d5 group would already be incorporated.
-
Purification of the final product and intermediates is typically achieved through crystallization or column chromatography.[7]
References
- 1. "PROCESS FOR THE PREPARATION OF SPARSENTAN" by Prashanth Venukathala [tdcommons.org]
- 2. This compound (RE-021-d5) - CAS - 1801597-09-0 | Axios Research [axios-research.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound I CAS#: 1801597-09-0 I dual angiotensin II and endothelin A receptor antagonist I InvivoChem [invivochem.com]
- 5. Sparsentan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthetic Process of Sparsentan [cjph.com.cn]
- 7. msnlabs.com [msnlabs.com]
Sparsentan-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan-d5 is the deuterated analog of Sparsentan, a novel, orally active, single-molecule dual endothelin angiotensin receptor antagonist (DEARA). Sparsentan itself is a targeted therapy for certain chronic kidney diseases. The incorporation of deuterium (d5) into the Sparsentan molecule makes this compound an invaluable tool in pharmacokinetic and bioanalytical studies, primarily as an internal standard for mass spectrometry-based quantification of Sparsentan. This technical guide provides an in-depth overview of the commercial availability, key properties, and applications of this compound for the research and drug development community.
Commercial Availability
This compound is commercially available from several specialized chemical suppliers for research and development purposes. It is important to note that this product is intended for laboratory research use only and not for human or animal consumption.[1] Key suppliers include:
-
Clinivex: Offers this compound in various quantities (e.g., 10mg, 50mg, 100mg) and confirms it is in stock.[1]
-
MedChemExpress: Provides this compound, highlighting its use as a deuterium-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
-
Simson Pharma Limited: Supplies this compound accompanied by a Certificate of Analysis.[3]
-
InvivoChem: Lists this compound with a stated purity of ≥98%.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various supplier information and technical data sheets. While a specific Certificate of Analysis was not publicly available, the data represents typical specifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(pentyl-d5-oxy)-[1,1'-biphenyl]-2-sulfonamide |
| Synonyms | RE-021-d5 |
| CAS Number | 1801597-09-0 |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S |
| Molecular Weight | 597.79 g/mol |
| Typical Purity | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Isotopic Information for this compound
| Property | Value |
| Isotope | Deuterium (²H or D) |
| Number of Deuterium Atoms | 5 |
| Isotopic Enrichment | Not specified, but typically high for use as an internal standard. |
Mechanism of Action of Sparsentan (and this compound)
Sparsentan functions as a dual antagonist, targeting two key receptors involved in the progression of kidney disease: the endothelin type A receptor (ETₐR) and the angiotensin II type 1 receptor (AT₁R).
-
Endothelin-1 (ET-1) and ETₐR: ET-1 is a potent vasoconstrictor that, upon binding to ETₐR on smooth muscle cells, leads to vasoconstriction, cell proliferation, and fibrosis. In the kidneys, this contributes to glomerular hypertension, podocyte injury, and glomerulosclerosis.
-
Angiotensin II (Ang II) and AT₁R: Ang II, a key component of the renin-angiotensin-aldosterone system (RAAS), binds to AT₁R, causing vasoconstriction, sodium and water retention, and inflammation. These effects also contribute to the pathogenesis of chronic kidney disease.
By simultaneously blocking both ETₐR and AT₁R, Sparsentan provides a more comprehensive blockade of the pathways that drive kidney damage compared to agents that target only one of these systems.
Signaling Pathway Diagram
References
Sparsentan-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical aspects of Sparsentan-d5, a deuterated isotopologue of Sparsentan. The focus is on the critical parameters of isotopic purity and chemical stability, which are paramount for its application as an internal standard in quantitative analyses and in metabolic studies. While specific quantitative data for this compound is not publicly available, this guide outlines the established methodologies for its determination and presents stability data for the non-deuterated parent compound, Sparsentan, as a reliable surrogate.
Introduction to Sparsentan and its Deuterated Analog
Sparsentan is a first-in-class dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2] This dual mechanism of action provides a comprehensive blockade of two key pathways involved in the progression of chronic kidney diseases, such as IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[2] By inhibiting both endothelin-1 and angiotensin II signaling, Sparsentan reduces proteinuria, protects podocytes, and prevents glomerulosclerosis and mesangial cell proliferation.[2]
This compound is a stable isotope-labeled version of Sparsentan, where five hydrogen atoms have been replaced by deuterium.[3] This modification imparts a higher mass to the molecule, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The use of a deuterated internal standard allows for precise and accurate quantification of the parent drug in complex biological matrices by correcting for variations during sample preparation and analysis.[4]
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability as an internal standard. It is essential to quantify the distribution of all isotopic species (isotopologues) in a sample of this compound, including the desired d5 species and any residual lower deuterated (d1-d4) or non-deuterated (d0) species.
While a specific certificate of analysis with quantitative isotopic distribution for commercially available this compound is not publicly available, the following sections detail the standard validated methodologies for its determination.
Data Presentation: Theoretical Isotopic Purity
The following table illustrates a hypothetical, yet typical, specification for the isotopic purity of a deuterated compound like this compound, which would be determined using the methods described below.
| Isotopic Species | Abbreviation | Contribution |
| Non-deuterated | d0 | < 0.5% |
| Mono-deuterated | d1 | < 1.0% |
| Di-deuterated | d2 | < 2.0% |
| Tri-deuterated | d3 | < 5.0% |
| Tetra-deuterated | d4 | < 15.0% |
| Penta-deuterated | d5 | > 98.0% |
| Isotopic Enrichment | - | > 99 atom % D |
Experimental Protocols for Isotopic Purity Determination
Objective: To determine the isotopic distribution of this compound by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration appropriate for the mass spectrometer being used.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is used.
-
Chromatographic Separation: While extensive separation is not required for a pure standard, a short chromatographic run on a C18 column can be used to ensure the purity of the analyzed sample.
-
Mass Spectrometry Analysis:
-
The mass spectrometer is operated in full-scan mode in the positive ion electrospray ionization (ESI+) mode.
-
The instrument is calibrated to ensure high mass accuracy.
-
Data is acquired over the m/z range that includes the molecular ions of all expected isotopologues of Sparsentan (d0 to d5).
-
-
Data Analysis:
-
The extracted ion chromatograms (EICs) for each isotopologue (M, M+1, M+2, M+3, M+4, M+5) are generated.
-
The peak areas of the EICs are integrated.
-
The relative abundance of each isotopologue is calculated as a percentage of the total integrated peak area of all isotopologues.
-
Corrections for the natural isotopic abundance of carbon-13 and other elements are applied to accurately determine the deuterium enrichment.[2]
-
Objective: To determine the degree of deuteration at specific sites in the molecule and to calculate the overall isotopic enrichment.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable non-deuterated solvent (e.g., DMSO). An internal standard with a known concentration may be added for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis:
-
A standard proton NMR spectrum is acquired.
-
The integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at non-deuterated positions.
-
The percentage of deuteration at each site can be calculated from the reduction in the integral value relative to a fully protonated reference standard.
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
The presence of signals corresponding to the deuterated positions confirms the location of the deuterium labels.
-
The integral of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site.[5]
-
Stability of Sparsentan
While specific stability studies on this compound are not publicly available, extensive stability data for the non-deuterated parent compound, Sparsentan, have been generated through forced degradation studies.[6] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. The stability profile of this compound is expected to be very similar to that of Sparsentan, as the substitution of hydrogen with deuterium typically does not significantly alter the chemical reactivity under these conditions.
Data Presentation: Forced Degradation Studies of Sparsentan
The following table summarizes the results of forced degradation studies performed on Sparsentan under various stress conditions.
| Stress Condition | Reagent/Parameters | Observation |
| Acidic Hydrolysis | 1N HCl, reflux for 8 hours | Significant degradation observed.[6] |
| Alkaline Hydrolysis | 1N NaOH, reflux for 8 hours | Significant degradation observed.[6] |
| Oxidative Stress | 3% H₂O₂, room temperature, 7 days | Minor degradation observed. |
| Thermal Stress | 80°C, 6 hours | No significant degradation observed.[6] |
| Photolytic Stress | UV chamber, 7 days | No significant degradation observed.[6] |
| Neutral Hydrolysis | HPLC grade water, 60°C, 6 hours | No significant degradation observed.[6] |
Experimental Protocol: Stability-Indicating RP-HPLC Method for Sparsentan
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sparsentan and its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., Zorbax SB 18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Sparsentan reference standard is prepared in the mobile phase and diluted to a working concentration.
-
Sample Solution (for forced degradation): Sparsentan is subjected to the stress conditions outlined in the table above. After the specified duration, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration.
-
-
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the main Sparsentan peak from any degradation products is a key aspect of its "stability-indicating" nature.
-
Analysis: The standard and stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of Sparsentan and any degradation products are measured to determine the extent of degradation.
Visualizations
Signaling Pathway of Sparsentan
The following diagram illustrates the dual mechanism of action of Sparsentan, blocking both the endothelin and angiotensin II signaling pathways.
Caption: Dual antagonism of AT1 and ETA receptors by Sparsentan.
Experimental Workflow for Isotopic Purity Analysis
This diagram outlines the logical flow of the experimental work for determining the isotopic purity of this compound.
Caption: Workflow for this compound isotopic purity determination.
Conclusion
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
The Critical Role of Sparsentan-d5 in Advancing Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. For Sparsentan, a dual endothelin type A and angiotensin II receptor antagonist, accurate and precise quantification in biological matrices is the bedrock of its clinical development. This technical guide delves into the indispensable role of its deuterated analog, Sparsentan-d5, as an internal standard in pharmacokinetic studies, ensuring the generation of high-fidelity data essential for regulatory approval and therapeutic success.
The Foundation: Why an Internal Standard is Non-Negotiable
Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids, typically plasma or serum, over time. The analytical technique of choice for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its sensitivity and selectivity. However, the journey from a collected blood sample to a final concentration value is fraught with potential for variability. Sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce inconsistencies in analyte recovery. Furthermore, instrumental factors such as injection volume variations and fluctuations in mass spectrometer response can impact the final measurement.
To counteract these potential sources of error, an internal standard (IS) is introduced to all samples, including calibration standards and quality controls, at a known and constant concentration. The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. This is where this compound, a stable isotope-labeled version of Sparsentan, proves to be the gold standard.
This compound: The Ideal Analytical Chaperone
This compound is structurally identical to Sparsentan, with the exception that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a molecule that behaves nearly identically to Sparsentan during sample extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced during the analytical workflow is effectively normalized, leading to highly accurate and precise quantification.
The use of a stable isotope-labeled internal standard like this compound is superior to using a structurally similar but different molecule as an internal standard. The latter may not perfectly mimic the extraction and ionization behavior of the analyte, potentially leading to less accurate results.
Quantitative Pharmacokinetic Profile of Sparsentan
The following tables summarize the key pharmacokinetic parameters of Sparsentan, derived from studies that relied on robust bioanalytical methods utilizing an internal standard like this compound.
| Parameter | Value | Reference |
| Cmax (400 mg single dose) | 6.97 µg/mL | [1] |
| AUC (Area Under the Curve) | Increases in a less than dose-proportional manner with single doses from 200-1600 mg | [1] |
| Median Time to Peak Plasma Concentration | [1] | |
| Apparent Volume of Distribution at Steady State | 61.4 L | [1] |
| Plasma Protein Binding | >99% | [1] |
| Parameter | Value at Initial 400 mg Dose | Value at Steady State | Reference |
| Apparent Clearance | 3.88 L/h | 5.11 L/h (increases due to auto-induction of metabolism) | [1] |
| Half-life | 9.6 hours | [1] |
Experimental Protocol: A Step-by-Step Guide to Sparsentan Quantification
A validated LC-MS/MS method for the quantification of Sparsentan in human plasma, utilizing this compound as the internal standard, is crucial for reliable pharmacokinetic analysis.[2] The following protocol outlines the key steps involved in this process.
Sample Preparation: Protein Precipitation
This method efficiently removes the majority of proteins from the plasma sample, which would otherwise interfere with the analysis.
-
Objective: To isolate Sparsentan and this compound from plasma proteins.
-
Procedure:
-
To a known volume of human K2EDTA plasma, add a precise volume of a working solution of this compound.
-
Add acetonitrile to the plasma sample. Acetonitrile is a protein-precipitating agent.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing Sparsentan and this compound, to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of 5 mM ammonium acetate in a water:acetonitrile mixture (70:30 v/v).[2] This ensures the sample is in a solvent compatible with the liquid chromatography mobile phase.
-
Liquid Chromatography: Separating the Components
The reconstituted sample is then injected into a liquid chromatography system to separate Sparsentan and this compound from other endogenous components of the plasma extract.
-
Objective: To achieve chromatographic separation of Sparsentan and this compound.
-
Typical Parameters:
-
Column: Atlantis dC18 (3 µm, 2.1 x 50 mm; Waters) or equivalent reversed-phase column.[2]
-
Mobile Phase A: 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient Elution: A programmed gradient is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute Sparsentan and its internal standard.
-
Tandem Mass Spectrometry: Detection and Quantification
The eluent from the liquid chromatography column flows into the mass spectrometer, where the compounds are ionized, and their specific mass-to-charge ratios are detected.
-
Objective: To selectively detect and quantify Sparsentan and this compound.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor ion to product ion transition for both Sparsentan and this compound.
-
Calibration Range: A typical calibration curve for Sparsentan ranges from 2.00 to 4000 ng/mL, with a lower limit of quantitation (LLOQ) of 2 ng/mL.[2]
-
Visualizing the Core Concepts
To further elucidate the processes and relationships described, the following diagrams are provided.
Caption: Sparsentan's dual mechanism of action.
Caption: Workflow of a pharmacokinetic study.
Caption: The logic of using an internal standard.
References
- 1. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Sparsentan-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sparsentan-d5, a deuterated analog of Sparsentan, for research and development applications. This document outlines available supplier information, the compound's mechanism of action, relevant experimental protocols, and visual representations of its signaling pathway and experimental workflows.
This compound Supplier and Pricing Overview
This compound is available from several chemical suppliers specializing in research compounds and analytical standards. Pricing is typically provided upon request and can vary based on quantity and purity.
| Supplier | Catalog Number | Available Quantities | Purity | Pricing |
| MedChemExpress | HY-17621S | 1mg, 5mg, 10mg | >99% | Available upon request |
| Simson Pharma Limited | Not specified | Not specified | Certificate of Analysis provided | Available upon request |
| Clinivex | Not specified | 10mg, 50mg, 100mg | Not specified | Available upon request |
| Daicel Pharma Standards | DCTI-A-481 | Not specified | Not specified | Available upon request |
Core Mechanism of Action
Sparsentan is a novel, orally bioavailable, single-molecule that acts as a dual antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2][3][4] This dual blockade provides a multi-faceted approach to treating certain chronic kidney diseases, such as IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[1][4][5] Preclinical data suggest that this dual-pathway inhibition reduces proteinuria, protects podocytes, and prevents glomerulosclerosis and mesangial cell proliferation.[1][5]
The endothelin-1 (ET-1) and angiotensin II (Ang II) pathways are both implicated in the progression of kidney disease through vasoconstriction, inflammation, and fibrosis.[3][4][6] Sparsentan demonstrates high affinity for both the ETA receptor (Ki = 12.8 nM) and the AT1 receptor (Ki = 0.36 nM), with over 500-fold selectivity for these receptors compared to the endothelin type B and angiotensin II subtype 2 receptors.[2][7] By simultaneously blocking these two key pathways, sparsentan offers a more comprehensive renoprotective effect than agents that target only one of these systems.[3]
Signaling Pathway Diagram
The following diagram illustrates the dual antagonistic action of Sparsentan on the endothelin and angiotensin signaling pathways.
References
- 1. nephcure.org [nephcure.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 4. amhsr.org [amhsr.org]
- 5. travere.com [travere.com]
- 6. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sparsentan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Profile of Sparsentan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sparsentan-d5 is the deuterium-labeled version of Sparsentan, a novel, orally active, dual-acting antagonist of the endothelin type A (ETᴀ) and angiotensin II type 1 (AT₁) receptors.[1][2][3] While this compound is primarily utilized as an internal standard or tracer for quantitative analysis in research and drug development, its safety profile is intrinsically linked to the non-labeled parent compound, Sparsentan.[4][5][6] Deuteration can potentially affect the pharmacokinetic and metabolic profiles of a drug, but the fundamental toxicological and mechanistic properties are considered equivalent.[4][6] This guide provides a comprehensive overview of the safety, toxicology, and handling of this compound, drawing from available Safety Data Sheets (SDS) and clinical data on Sparsentan.
Chemical and Physical Properties
This compound is a stable, isotope-labeled compound intended for laboratory use only.[4][5][7]
| Property | Data | Reference |
| Product Name | This compound (RE-021-d5) | [7] |
| CAS Number | 1801597-09-0 | [5][8] |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S | [6][8] |
| Molecular Weight | 597.78 g/mol | [6] |
| Appearance | Not specified (likely solid) | - |
| Solubility | Not determined | [9] |
Hazard Identification and GHS Classification
Safety Data Sheets from various suppliers indicate that Sparsentan and its deuterated form are considered hazardous. The GHS classification highlights risks associated with ingestion, skin contact, and inhalation.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | P280, P302+P352, P312, P322, P363, P501 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Source: Summarized from available Safety Data Sheets.[7][10]
Toxicological Profile and Clinical Safety
While specific acute toxicity studies (e.g., LD50) for this compound are not publicly available, the clinical development of Sparsentan has identified several key areas of potential toxicity and adverse effects that require careful monitoring.
Key Toxicological Concerns:
-
Hepatotoxicity : The use of Sparsentan may cause liver injury. It is recommended to measure transaminases and bilirubin before initiating treatment, monthly for the first 12 months, and then every 3 months. Treatment should be interrupted if aminotransferase elevations exceed 3 times the upper limit of normal (ULN).[11][12]
-
Embryo-Fetal Toxicity : Based on animal studies, Sparsentan can cause fetal harm and is contraindicated during pregnancy. Pregnancy testing is required before, during, and one month after treatment for patients of childbearing potential.[1][11]
-
Hypotension : Due to its mechanism of action, Sparsentan can cause a reduction in blood pressure, leading to symptoms like dizziness.
-
Acute Kidney Injury : A risk of acute kidney injury exists, particularly in patients who are volume-depleted or on diuretic therapy.[12]
-
Hyperkalemia : As with other agents affecting the renin-angiotensin system, Sparsentan can lead to elevated potassium levels.
-
Fluid Retention : Peripheral edema and fluid retention are possible side effects.[1]
Pharmacological Activity: Sparsentan demonstrates high-affinity binding to both the AT₁ and ETᴀ receptors.
| Receptor Target | Binding Affinity (Ki) |
| Angiotensin II Type 1 (AT₁) Receptor | 0.8 nM |
| Endothelin Type A (ETᴀ) Receptor | 9.3 nM |
Source: MedChemExpress, DrugBank Online.[1][4]
Mechanism of Action: Dual Receptor Blockade
Sparsentan's therapeutic and potential toxic effects stem from its simultaneous blockade of two key signaling pathways involved in vasoconstriction, cell proliferation, fibrosis, and inflammation.[3][13] Angiotensin II (Ang II) and Endothelin-1 (ET-1) are potent vasoconstrictors that contribute to the pathogenesis of kidney diseases like IgA nephropathy (IgAN) by promoting hypertension, inflammation, and fibrosis within the renal tissue.[1][3][14] By inhibiting both the AT₁ and ETᴀ receptors, Sparsentan provides a more comprehensive blockade of these deleterious pathways compared to agents that target only one.[3][13]
Caption: Sparsentan's dual mechanism of action.
Experimental Protocols & Methodologies
Detailed experimental protocols for this compound are not publicly available as it is a research compound. However, the safety and efficacy of the parent compound, Sparsentan, were evaluated in rigorous clinical trials, such as the PROTECT study for IgA nephropathy. Methodologies from these studies provide a framework for understanding its safety assessment.
Example Clinical Trial Methodology (PROTECT Study):
-
Design : A Phase 3, randomized, multicenter, double-blind, active-controlled study.
-
Objective : To evaluate the efficacy and safety of Sparsentan compared to an active control (irbesartan) in reducing proteinuria in adults with IgAN.
-
Primary Endpoint : Change in urine protein-to-creatinine ratio (UPCR) from baseline.
-
Safety Monitoring : Included frequent monitoring of liver function tests (aminotransferases and bilirubin), serum creatinine for eGFR, blood pressure, and serum potassium. Adverse events were systematically recorded and evaluated throughout the trial.[12]
Safe Handling, Storage, and Exposure Control
Standard laboratory procedures for handling potent chemical compounds should be followed.
| Aspect | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[7][10] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection : Wear safety glasses with side-shields or goggles.[15] - Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][15] - Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7][10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
| Spill Response | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material without creating dust and place it in a suitable, closed container for disposal.[7] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[7][15] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7][15] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[7][15] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][15] |
Clinical Safety Monitoring Workflow
Due to the identified risks of hepatotoxicity and embryo-fetal toxicity, Sparsentan is available only through a restricted program (REMS) that mandates a strict monitoring protocol.
Caption: Required clinical workflow for liver function monitoring.
Conclusion: this compound, as a research-grade labeled compound, requires careful handling in a laboratory setting consistent with its hazardous material classification. Its safety profile is extrapolated from the parent drug, Sparsentan, which has undergone extensive clinical evaluation. The primary risks identified are hepatotoxicity and embryo-fetal toxicity, necessitating rigorous monitoring in clinical applications. For research professionals, understanding these potential liabilities is crucial for safe handling and for the contextualization of any experimental data generated using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sparsentan | C32H40N4O5S | CID 10257882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I CAS#: 1801597-09-0 I dual angiotensin II and endothelin A receptor antagonist I InvivoChem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. This compound (RE-021-d5) - CAS - 1801597-09-0 | Axios Research [axios-research.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. va.gov [va.gov]
- 12. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. cleanchemlab.com [cleanchemlab.com]
Preliminary Research Applications of Sparsentan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a novel, orally active, dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1] It is being investigated for the treatment of rare kidney diseases such as focal segmental glomerulosclerosis (FSGS) and IgA nephropathy.[1] Sparsentan-d5, a deuterated analog of Sparsentan, serves as a critical tool in the preclinical and clinical development of this therapeutic agent. Its primary application is as an internal standard in bioanalytical methods for the accurate quantification of Sparsentan in biological matrices. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in pharmacokinetic analysis and providing detailed experimental protocols.
Core Application: Internal Standard in Bioanalytical Methods
The primary and most documented application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]
Experimental Protocol: Quantification of Sparsentan in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Sparsentan in K2EDTA human plasma, employing this compound as an internal standard.[2]
1. Sample Preparation: Protein Precipitation [2]
-
To a 100 µL aliquot of plasma sample, add an appropriate amount of this compound solution in acetonitrile as the internal standard.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 5 mM ammonium acetate in a water:acetonitrile (70:30 v/v) solution.[2]
2. Chromatographic Conditions [2]
-
HPLC System: Waters Acquity UPLC or equivalent.[4]
-
Column: Atlantis dC18 (3 µm, 2.1 x 50 mm; Waters) or equivalent reversed-phase column.[2]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min (with pump C at 0.3 mL/min)[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQ) with electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Note: Specific mass transitions for Sparsentan and this compound need to be optimized on the specific instrument used.
4. Method Validation Parameters
-
Calibration Range: 2.00 to 4000 ng/mL for Sparsentan in plasma.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for Sparsentan, which is essential for researchers working with its deuterated analog.
Table 1: Pharmacokinetic Parameters of Sparsentan
| Parameter | Value | Condition | Source |
| Cmax | 6.97 µg/mL | Single 400 mg oral dose | [6] |
| 6.47 µg/mL | Steady-state, 400 mg daily dose | [6] | |
| AUC | 83 µg·h/mL | Single 400 mg oral dose | [6] |
| 63.6 µg·h/mL | Steady-state, 400 mg daily dose | [6] | |
| Tmax | 3 hours | Single 400 mg oral dose | [6] |
| Half-life (t½) | 9.6 hours | Steady-state | [6] |
| Apparent Clearance | 3.88 L/h | Initial 400 mg dose | [6] |
| 5.11 L/h | Steady-state | [6] | |
| Volume of Distribution (Vd) | 61.4 L | Steady-state | [6] |
| Protein Binding | >99% | Human plasma | [6] |
Table 2: Bioanalytical Method Validation Parameters for Sparsentan
| Parameter | Value | Matrix | Method | Source |
| Calibration Range | 2.00 - 4000 ng/mL | Human Plasma | LC-MS/MS | [2] |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | Human Plasma | LC-MS/MS | [2][5] |
| Intra-day Precision (%CV) | <15% (except LLOQ ≤20%) | N/A | LC-MS/MS | [7] |
| Inter-day Precision (%CV) | <15% (except LLOQ ≤20%) | N/A | LC-MS/MS | [7] |
| Accuracy | 85-115% (except LLOQ 80-120%) | N/A | LC-MS/MS | [7] |
Visualizations
Signaling Pathway of Sparsentan
Caption: Dual inhibitory mechanism of Sparsentan on the Angiotensin and Endothelin pathways.
Experimental Workflow for Sparsentan Quantification
Caption: Workflow for the bioanalysis of Sparsentan using this compound as an internal standard.
Conclusion
The preliminary research applications of this compound are centrally focused on its role as an indispensable tool for the accurate and precise quantification of Sparsentan in biological samples. While direct therapeutic or extensive preclinical studies on this compound itself are not widely documented, its application as an internal standard is fundamental to the robust clinical development of Sparsentan. The detailed bioanalytical protocol provided in this guide serves as a foundational method for researchers in the field of drug metabolism and pharmacokinetics. The provided quantitative data and pathway visualizations offer a comprehensive resource for scientists and drug development professionals engaged in the study of Sparsentan and related compounds. Further research into the metabolic profile of this compound could provide additional insights into the kinetic isotope effect and its potential influence on the overall disposition of the drug.
References
- 1. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RE-021-d5) - CAS - 1801597-09-0 | Axios Research [axios-research.com]
- 4. mercell.com [mercell.com]
- 5. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Bioanalytical Method Validation of Sparsentan using Sparsentan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a first-in-class dual endothelin type A (ETa) and angiotensin II type 1 (AT1) receptor antagonist.[1] This novel mechanism of action makes it a promising therapeutic agent for chronic kidney diseases such as IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[1][2] Accurate and reliable quantification of Sparsentan in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Sparsentan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sparsentan-d5 as the stable isotope-labeled internal standard (IS).
The use of a deuterated internal standard like this compound is best practice in bioanalytical LC-MS/MS methods. It helps to compensate for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision of the results.
Bioanalytical Method Parameters
A robust and sensitive LC-MS/MS method has been developed and validated for the quantification of Sparsentan in human plasma. The key parameters of this method are summarized below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Sciex API 5500 or equivalent triple quadrupole mass spectrometer |
| Analytical Column | Atlantis dC18, 3 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Water:Acetonitrile (50:50, v/v) |
| Flow Rate | Pump A/B: 0.5 mL/min; Pump C: 0.3 mL/min (for post-column infusion if needed) |
| Gradient | A detailed gradient program should be optimized to ensure separation from matrix components. A typical starting condition would be 95% A, with a linear gradient to 95% B over 3-5 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sparsentan: 593.3 -> 353.2; this compound: 598.3 -> 353.2 |
| Ion Source Temp. | 500 °C |
| Collision Energy | Optimized for each transition, typically in the range of 20-40 eV |
Quantitative Data Summary
The following tables summarize the acceptance criteria for the validation of the bioanalytical method for Sparsentan in human plasma, in accordance with FDA and ICH guidelines.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Calibration Range | 2.00 - 4000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 2.00 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| LQC | 6.00 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| MQC | 200 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| HQC | 3000 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect | Matrix Effect Precision (%CV) |
| LQC | 6.00 | Consistent and reproducible | ≤ 15% | 0.85 - 1.15 | ≤ 15% |
| HQC | 3000 | Consistent and reproducible | ≤ 15% | 0.85 - 1.15 | ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Bench-top (Room Temp) | 24 hours | ± 15% |
| Freeze-Thaw (3 cycles) | -20°C to RT | ± 15% |
| Long-term Storage | 90 days at -80°C | ± 15% |
| Post-preparative (Autosampler) | 48 hours at 4°C | ± 15% |
Disclaimer: The quantitative data presented in Tables 1-4 are illustrative and representative of typical acceptance criteria for bioanalytical method validation under FDA and ICH guidelines. Actual results may vary.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Sparsentan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sparsentan reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Sparsentan stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Visualizations
Bioanalytical Method Validation Workflow
References
Application Notes and Protocols: Sparsentan-d5 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a novel, dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2][3][4][5] This dual blockade offers a promising therapeutic approach for chronic kidney diseases by targeting two key pathways involved in vasoconstriction, inflammation, and fibrosis.[1][3] Sparsentan-d5 is the deuterated form of Sparsentan, often utilized as an internal standard in quantitative analysis (e.g., LC-MS) or as a tracer in metabolic studies.[6][7] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation of this compound solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility data for this compound is presented in Table 1. This information is essential for accurate preparation of stock and working solutions.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S | [7] |
| Molecular Weight | 597.78 g/mol | [7] |
| CAS Number | 1801597-09-0 | [8] |
| Appearance | White to off-white solid powder | [9] |
| Solubility (In Vitro) | DMSO: ~100 mg/mLEthanol: ~40 mg/mLWater: Insoluble | [9][10] |
| Storage (Powder) | -20°C for 3 years4°C for 2 years | [8] |
| Storage (In Solvent) | -80°C for 6 months-20°C for 1 month | [8] |
Signaling Pathway of Sparsentan
The diagram below illustrates the dual antagonistic action of Sparsentan on the endothelin and angiotensin signaling pathways.
Caption: Dual blockade of AT1 and ETA receptors by Sparsentan.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = [Weight (mg) / 597.78 ( g/mol )] * 1,000,000 / 10 (mmol/L)
-
For 1 mg of this compound, add 167.3 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[8]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Micropipettes and sterile tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock solution. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 in cell culture medium or assay buffer.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).
-
Final Preparation: Add the final diluted solutions to your cell cultures or assay plates.
Protocol 3: Preparation of an In Vivo Formulation
This protocol provides an example of how to prepare a formulation of this compound for oral or parenteral administration in animal studies, based on common vehicle compositions for poorly water-soluble compounds.[8]
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or corn oil
-
Sterile tubes
-
Micropipettes and sterile tips
Procedure:
-
Vehicle Preparation (Example: DMSO/PEG300/Tween 80/Saline):
-
In a sterile tube, add the required volume of the 10 mM this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add sterile saline to reach the final desired volume and concentration.
-
A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline by volume. The final concentration of this compound should be calculated based on the dosing requirements for the animal model.
-
-
Vehicle Preparation (Example: DMSO/Corn Oil):
-
In a sterile tube, add the required volume of the 10 mM this compound DMSO stock solution.
-
Add the appropriate volume of corn oil and mix thoroughly until a uniform suspension or solution is achieved.
-
-
Administration: The formulation should be prepared fresh before each administration and administered via the desired route (e.g., oral gavage, intraperitoneal injection).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
References
- 1. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nephcure.org [nephcure.org]
- 3. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 4. amhsr.org [amhsr.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound I CAS#: 1801597-09-0 I dual angiotensin II and endothelin A receptor antagonist I InvivoChem [invivochem.com]
- 9. Sparsentan | dual antagonist of angiotensin II and endothelin A receptor | CAS 254740-64-2 | PS433540; BMS-346567; RE-021; DARA-a| InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Sparsentan-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sparsentan-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Sparsentan. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation examples and workflow visualizations.
Introduction to Sparsentan and the Role of this compound
Sparsentan is a dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist.[1][2] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4][5] Understanding the metabolic fate and pharmacokinetic profile of Sparsentan is crucial for its safe and effective therapeutic use.
This compound is a deuterated form of Sparsentan, meaning specific hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium.[6] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10][11] Its key advantages include:
-
Similar Chemical and Physical Properties: this compound behaves almost identically to Sparsentan during sample extraction, chromatography, and ionization, ensuring accurate quantification by correcting for matrix effects and procedural losses.[9]
-
Distinct Mass-to-Charge Ratio (m/z): The increased mass due to deuterium allows the mass spectrometer to differentiate between the analyte (Sparsentan) and the internal standard (this compound).
-
Co-elution: Sparsentan and this compound co-elute chromatographically, which is a critical feature for an effective internal standard in LC-MS/MS assays.[8]
Metabolic Pathway of Sparsentan
Sparsentan undergoes oxidative metabolism primarily mediated by CYP3A4.[1][2][3][4][5] The primary metabolites identified in human hepatocytes are various monohydroxylated forms (M19, M20, M21, M22, and M24) and a keto form (M25).[12]
Caption: Metabolic pathway of Sparsentan.
Application 1: In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To determine the metabolic stability and enzyme kinetics of Sparsentan using human liver microsomes (HLMs). This compound is used as the internal standard for accurate quantification of the remaining parent drug.
Experimental Protocol:
-
Materials:
-
Sparsentan
-
This compound (internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Methanol (for stock solutions)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of Sparsentan (10 mM) and this compound (1 mM) in methanol.
-
Prepare working solutions of Sparsentan by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HLMs (final concentration, e.g., 0.5 mg/mL)
-
Sparsentan (final concentrations ranging from 0.1 to 10 µM for enzyme kinetics)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing this compound (final concentration, e.g., 100 nM).
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable C18 column (e.g., Zorbax SB 18, 150 x 4.6 mm, 3.5 µm).[13][14]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sparsentan: Precursor ion → Product ion
-
This compound: Precursor ion+5 → Product ion
-
-
Data Presentation:
Table 1: Metabolic Stability of Sparsentan in Human Liver Microsomes
| Time (min) | Sparsentan Concentration (µM) | % Sparsentan Remaining |
|---|---|---|
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
Table 2: Enzyme Kinetics of Sparsentan Metabolism
| Substrate Concentration (µM) | Velocity (pmol/min/mg protein) |
|---|---|
| 0.1 | 5.2 |
| 0.5 | 23.1 |
| 1.0 | 40.5 |
| 2.5 | 75.3 |
| 5.0 | 105.8 |
| 10.0 | 130.2 |
From this data, kinetic parameters such as Km and Vmax can be calculated using non-linear regression analysis (e.g., Michaelis-Menten plot).
Caption: Experimental workflow for in vitro metabolism of Sparsentan.
Application 2: In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of Sparsentan in a relevant animal model (e.g., rats or dogs) following oral administration. This compound is used as the internal standard for the quantification of Sparsentan in plasma samples.
Experimental Protocol:
-
Materials:
-
Sparsentan formulation for oral dosing
-
This compound
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of Sparsentan (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately place blood samples into K2EDTA tubes and keep on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer plasma samples to clean tubes and store at -80°C until analysis.
-
For analysis, thaw plasma samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing this compound (e.g., 100 nM).
-
Vortex and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The analytical method would be similar to the one described for the in vitro study, optimized for the plasma matrix.
-
Data Presentation:
Table 3: Plasma Concentration of Sparsentan Following a Single 10 mg/kg Oral Dose in Rats
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
|---|---|
| 0 | 0 |
| 0.25 | 150 ± 25 |
| 0.5 | 450 ± 60 |
| 1.0 | 800 ± 95 |
| 2.0 | 1200 ± 150 |
| 4.0 | 950 ± 110 |
| 8.0 | 400 ± 50 |
| 12.0 | 150 ± 20 |
| 24.0 | 25 ± 5 |
Table 4: Key Pharmacokinetic Parameters of Sparsentan in Rats
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 1200 | ng/mL |
| Tmax | 2.0 | hr |
| AUC0-t | 7500 | nghr/mL |
| AUC0-inf | 7800 | nghr/mL |
| t1/2 | 4.5 | hr |
These parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Caption: Experimental workflow for in vivo pharmacokinetic study of Sparsentan.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Sparsentan in various biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining high-quality data in drug metabolism and pharmacokinetic studies, thereby supporting the preclinical and clinical development of Sparsentan. The protocols and data presented herein provide a framework for researchers to design and execute their own studies on Sparsentan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sparsentan | C32H40N4O5S | CID 10257882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiologically‐based pharmacokinetic model of sparsentan to evaluate drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DDI Study of Dapagliflozin and Sparsentan | Travere Medical Affairs [medicalaffairs.travere.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM: A 2023 USFDAAPPROVED DRUG | Semantic Scholar [semanticscholar.org]
- 14. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sparsentan-d5 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparsentan and its deuterated internal standard, Sparsentan-d5. The information provided is intended to assist in the development and optimization of robust bioanalytical assays, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Sparsentan assays?
This compound is a stable isotope-labeled (SIL) version of Sparsentan, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis.[1] Because this compound is chemically almost identical to Sparsentan, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to effectively compensate for variations in the analytical process, leading to more accurate and precise quantification of Sparsentan.[2]
Q2: What is the recommended analytical technique for quantifying Sparsentan in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Sparsentan in biological matrices such as plasma.[3][4][5] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte.[3][4][5]
Q3: What is a typical calibration range for Sparsentan in plasma?
A validated LC-MS/MS method for Sparsentan in human plasma has a calibration range of 2.00 to 4000 ng/mL.[3][5] The lower limit of quantitation (LLOQ) for this method was established at 2 ng/mL.[3][5]
Q4: What is the recommended concentration for the this compound internal standard?
The optimal concentration of the internal standard should be determined during method development. A common practice is to use a concentration that is in the mid-range of the calibration curve. For an assay with a calibration range of 2.00 to 4000 ng/mL for Sparsentan, a starting concentration for this compound in the range of 100-500 ng/mL would be a reasonable starting point for optimization.
Q5: What are the key considerations for sample preparation when analyzing Sparsentan in plasma?
Protein precipitation is a commonly used and effective method for extracting Sparsentan from plasma samples.[5] Acetonitrile is a suitable solvent for this purpose. Following precipitation, the sample is typically centrifuged, and the supernatant is evaporated and reconstituted in a solution compatible with the LC-MS/MS system.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Sparsentan using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Sparsentan or this compound
-
Possible Cause: Incompatible mobile phase pH, column degradation, or sample solvent effects.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for Sparsentan, which has acidic and basic properties. A validated method for Sparsentan used a mobile phase of 5 mM ammonium acetate in water and acetonitrile.[5]
-
Check Column Performance: Inject a standard solution to assess the column's performance. If peak shape is still poor, the column may need to be replaced.
-
Sample Solvent Composition: Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase to avoid solvent effects that can distort peak shape. A validated method used a reconstitution solution of 5 mM ammonium acetate in H₂O:MeCN (70:30 v/v).[5]
-
Issue 2: High Variability in this compound Response
-
Possible Cause: Inconsistent sample preparation, instrument instability, or matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate pipetting of the internal standard and sample volumes. Inadequate vortexing or inconsistent protein precipitation can lead to variability.
-
Assess Instrument Stability: Inject the same standard multiple times to check for instrument variability. Clean the ion source if necessary.
-
Investigate Matrix Effects: Matrix effects can cause ion suppression or enhancement, leading to variable IS response. Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. If significant matrix effects are observed, consider a more rigorous sample cleanup method like liquid-liquid extraction or solid-phase extraction.
-
Issue 3: Inaccurate Quantification at High Sparsentan Concentrations
-
Possible Cause: Detector saturation or non-linearity at the upper end of the calibration curve.
-
Troubleshooting Steps:
-
Dilute Samples: If a sample concentration is expected to be above the upper limit of quantification (ULOQ), dilute the sample with blank matrix to bring it within the calibrated range.
-
Optimize IS Concentration: In some cases, increasing the internal standard concentration can help to improve linearity for wide calibration ranges.
-
Review Calibration Curve Fit: Ensure that the regression model used for the calibration curve is appropriate for the data. A weighted linear regression is often used for bioanalytical assays.
-
Issue 4: Chromatographic Separation of Sparsentan and this compound
-
Possible Cause: Isotope effect from deuterium labeling can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Confirm Co-elution: While a slight separation may be acceptable, significant separation can lead to differential matrix effects and compromise the accuracy of quantification.
-
Adjust Chromatographic Conditions: Minor adjustments to the mobile phase gradient or temperature may help to improve co-elution.
-
Evaluate Impact: If separation persists, it is crucial to validate that it does not impact the accuracy and precision of the assay by assessing matrix effects across the chromatogram.
-
Experimental Protocols
Validated LC-MS/MS Method for Sparsentan in Human Plasma
This protocol is based on a validated method for the determination of Sparsentan in K₂EDTA plasma.[5]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (e.g., 20 µL of a 500 ng/mL solution).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of 5 mM ammonium acetate in H₂O:MeCN (70:30 v/v).
2. LC-MS/MS Conditions
-
LC Column: Atlantis dC18 (3 µm, 2.1 x 50 mm) or equivalent.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient should be developed to ensure adequate separation of Sparsentan from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Specific precursor and product ion transitions for Sparsentan and this compound should be optimized.
Data Presentation
Table 1: Representative Recovery Data for Different Sample Preparation Methods
The following table provides a representative comparison of recovery for a small molecule drug using different extraction methods. This data is for illustrative purposes and the optimal method for Sparsentan should be determined experimentally.
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 85.2 | 87.1 | 4.5 |
| Liquid-Liquid Extraction | 72.8 | 75.3 | 6.8 |
| Solid-Phase Extraction | 95.1 | 96.5 | 2.1 |
Visualizations
Caption: A typical experimental workflow for the quantification of Sparsentan in plasma.
Caption: A logical troubleshooting workflow for common issues in Sparsentan bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Sparsentan-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor chromatographic peak shape encountered during the analysis of Sparsentan-d5.
Troubleshooting Guides (Q&A)
This section addresses common peak shape problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My this compound peak is tailing.
Question: What causes my this compound peak to have a tailing factor significantly greater than 1?
Answer: Peak tailing is a common issue where the latter half of the peak is drawn out.[1] For a complex molecule like Sparsentan, which has basic nitrogen moieties, this is often due to secondary interactions with the stationary phase.[2]
Potential Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact strongly with basic analytes, causing tailing.[2][3]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., pH 2.8-3.5) using an appropriate buffer like phosphate or formate. This protonates the silanol groups, minimizing unwanted interactions. A published method for Sparsentan uses a pH of 3.0.[4][5][6]
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where residual silanols are chemically bonded to reduce their activity.[2]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[7]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][8]
-
Solution: Reduce the concentration of your this compound sample or decrease the injection volume.[1]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[8][9]
-
Solution: Replace the guard column and/or the analytical column. If the problem persists, ensure proper sample filtration to prevent frit blockage.[10]
-
Issue 2: My this compound peak is fronting.
Question: My peak is asymmetrical with the front half being broader than the back half (fronting). What could be the cause?
Answer: Peak fronting is often observed when the sample concentration is too high or when the sample solvent is incompatible with the mobile phase.[11][12]
Potential Causes & Solutions:
-
Sample Overload: High concentrations of the analyte can lead to a saturation effect on the column, causing fronting.[1][11][13]
-
Solution: Dilute your sample and reinject. If the peak shape improves, the original sample was overloaded.[14]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[12][13]
-
Solution: Whenever possible, dissolve your this compound standard in the initial mobile phase.[13] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to poor peak shape.[11]
-
Solution: Verify that your method conditions are within the manufacturer's specifications for the column. If not, adjust the method or select a more robust column.[11]
-
Issue 3: My this compound peak is split or has a shoulder.
Question: Why is my this compound peak appearing as a split peak or with a shoulder?
Answer: Split peaks can be caused by several factors, including issues with the sample injection, column problems, or co-elution with an interfering substance.[11][14]
Potential Causes & Solutions:
-
Partially Blocked Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[11]
-
Injection Solvent Mismatch: Injecting a sample in a strong, non-polar solvent when the mobile phase is weak and polar can cause peak splitting.[11]
-
Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Co-elution: The split peak might be two different compounds eluting very close to each other.
-
Solution: Analyze a blank and a pure standard of this compound. If the split peak is not present in the standard, it may be an impurity or a related compound in your sample matrix. Method optimization (e.g., changing the gradient, mobile phase composition, or column chemistry) may be required to resolve the two peaks.
-
Frequently Asked Questions (FAQs)
Q1: At what wavelength should I monitor this compound? A1: Published methods for the non-deuterated Sparsentan suggest a detection wavelength of 287 nm or 245 nm.[4][16][17] It is recommended to confirm the optimal wavelength by running a UV scan of your this compound standard.
Q2: What type of HPLC column is suitable for this compound analysis? A2: A reverse-phase C18 column is a good starting point. A published method for Sparsentan utilizes a Zorbax SB C18 column (150 x 4.6 mm, 3.5 µm).[4][5][6] The choice of column will depend on the specific requirements of your assay (e.g., speed, resolution).
Q3: Can the mobile phase pH significantly impact the peak shape of this compound? A3: Yes. Sparsentan has a predicted pKa of around 7.06.[18] Operating the mobile phase near the pKa of an analyte can lead to inconsistent ionization and poor peak shape.[3] It is crucial to use a buffered mobile phase at a pH that ensures the analyte is in a single, stable ionic state. For Sparsentan, a low pH (e.g., 3.0) is recommended to ensure it is consistently protonated.[4][5][6]
Q4: My peak shape is good, but the retention time is drifting. What should I do? A4: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or column aging. Ensure your mobile phase is well-mixed and degassed, your column oven is maintaining a stable temperature, and the column is properly equilibrated before each run.
Data Presentation
The following table summarizes typical starting parameters for an HPLC method for Sparsentan, which can be adapted for this compound. These are based on published literature and can serve as a baseline for troubleshooting and method development.[4][5][6]
| Parameter | Recommended Starting Condition | Troubleshooting Consideration |
| Column | C18, e.g., Zorbax SB (150 x 4.6 mm, 3.5 µm) | Try a different C18 phase or a phenyl-hexyl column for alternative selectivity. |
| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid) | Ensure buffer concentration is adequate (10-25 mM) to control pH. |
| Mobile Phase B | Acetonitrile | Methanol can be tried as an alternative organic modifier to alter selectivity. |
| Gradient/Isocratic | Isocratic: 60% A : 40% B | If peaks are broad, a shallow gradient may improve peak shape. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes improve peak shape and resolution. |
| Column Temperature | Ambient or 30 °C | Increasing temperature can improve peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 287 nm | Confirm with a UV scan of your standard. |
| Injection Volume | 10 µL | Reduce if you suspect column overload (peak fronting or tailing). |
| Sample Diluent | Mobile Phase | Use a solvent weaker than or equal to the mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol: Mobile Phase pH Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimize the mobile phase pH to mitigate peak tailing for this compound.
Objective: To determine the optimal mobile phase pH that provides a symmetrical peak for this compound (Tailing Factor ≈ 1.0).
Materials:
-
This compound standard solution (e.g., 10 µg/mL in mobile phase)
-
HPLC system with UV detector
-
C18 analytical column
-
Mobile Phase A components: HPLC-grade water, Potassium Dihydrogen Phosphate, Orthophosphoric Acid
-
Mobile Phase B: HPLC-grade Acetonitrile
Procedure:
-
Prepare Buffers: Prepare three separate batches of Mobile Phase A (aqueous component) buffered to pH 2.8, 3.2, and 3.6 using potassium dihydrogen phosphate and adjusting with orthophosphoric acid.
-
System Setup:
-
Install the C18 column.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the detector wavelength to 287 nm.
-
-
Equilibration (pH 2.8):
-
Purge the system with a mobile phase composition of 60% Mobile Phase A (pH 2.8) and 40% Mobile Phase B.
-
Equilibrate the column with this mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
-
Analysis (pH 2.8):
-
Inject the this compound standard solution (10 µL).
-
Record the chromatogram.
-
Calculate the USP tailing factor for the this compound peak.
-
-
Equilibration and Analysis (pH 3.2):
-
Change Mobile Phase A to the pH 3.2 buffer.
-
Repeat steps 3 and 4.
-
-
Equilibration and Analysis (pH 3.6):
-
Change Mobile Phase A to the pH 3.6 buffer.
-
Repeat steps 3 and 4.
-
-
Data Evaluation:
-
Compare the tailing factors obtained at the three different pH values.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0) for further method development.
-
Visualizations
The following diagram illustrates a logical workflow for troubleshooting poor peak shape issues.
Caption: A workflow diagram for troubleshooting common HPLC peak shape problems.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM: A 2023 USFDAAPPROVED DRUG | Semantic Scholar [semanticscholar.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. perkinelmer.com [perkinelmer.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
- 16. wjpsonline.com [wjpsonline.com]
- 17. wjpsonline.com [wjpsonline.com]
- 18. Sparsentan | 254740-64-2 [chemicalbook.com]
Technical Support Center: Sparsentan-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Sparsentan using its deuterated internal standard, Sparsentan-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Sparsentan with this compound?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Sparsentan) and its internal standard (this compound) is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay.[3] Even with a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar suppression to the analyte, minimizing the underlying suppression is crucial for robust and reliable quantification.[2][3]
Q2: How can I detect ion suppression in my Sparsentan LC-MS/MS assay?
A: A common method to identify ion suppression is to compare the signal response of this compound in a neat solution (mobile phase) versus its response in a sample matrix extract.[1] A significantly lower signal in the matrix indicates the presence of ion suppression. Another technique is the post-column infusion experiment, where a constant flow of Sparsentan is introduced into the MS detector while a blank matrix sample is injected.[4][5] Dips in the baseline signal correspond to regions of ion suppression.
Q3: What are the common sources of ion suppression in biological sample analysis for Sparsentan?
A: Common sources of ion suppression in biological matrices like plasma or urine include:
-
Endogenous compounds: Phospholipids, salts, and proteins are major contributors to ion suppression.[4][5]
-
Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers) or sample preparation steps can cause suppression.[1]
-
Mobile phase additives: Non-volatile salts or ion-pairing agents can interfere with the ionization process.[4]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[3]
Troubleshooting Guides
Issue 1: Low signal intensity for both Sparsentan and this compound.
This issue often points to significant ion suppression affecting both the analyte and the internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Improve sample preparation. Transition from simple protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[2] | Increased signal intensity for both Sparsentan and this compound due to a cleaner sample extract. |
| Co-elution with Suppressing Agents | Optimize chromatographic separation. Adjust the mobile phase gradient, flow rate, or change the stationary phase to better separate Sparsentan and this compound from matrix interferences. | Improved peak shape and signal-to-noise ratio. |
| Inappropriate ESI Conditions | Modify electrospray ionization (ESI) source parameters. Optimize gas flows, temperature, and spray voltage. Reducing the ESI flow rate can also decrease suppression.[1] | Enhanced signal response. |
| Sample Concentration | Dilute the sample extract. This reduces the concentration of both the analyte and interfering species.[3] | While the absolute signal may decrease, the signal-to-noise ratio may improve if suppression was the limiting factor. |
Issue 2: Inconsistent internal standard (this compound) response across a batch.
Variability in the internal standard signal can compromise the accuracy of quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure uniformity in sample preparation steps across all samples. Use automated liquid handlers for better precision if available. | Reduced variability in the this compound peak area across the analytical batch. |
| Variable Matrix Effects | Employ a more effective sample cleanup method like SPE to minimize sample-to-sample matrix variability. | More consistent this compound response. |
| High Concentration of Internal Standard | Verify that the concentration of this compound is not so high as to cause self-suppression, which can be inconsistent.[3] | A more stable and reproducible internal standard signal. |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Matrix Effect Factor
This protocol allows for the quantitative assessment of ion suppression.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Sparsentan and this compound at a known concentration into the mobile phase.
-
Set B (Post-extraction Spike): Extract a blank biological matrix sample using your established procedure. Spike Sparsentan and this compound into the final extract at the same concentration as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect Factor (MEF):
-
MEF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the results:
-
An MEF of 1 indicates no matrix effect.
-
An MEF < 1 indicates ion suppression.
-
An MEF > 1 indicates ion enhancement.
-
Protocol 2: Example LC-MS/MS Method for Sparsentan Analysis
This is a starting point for method development, based on published HPLC methods for Sparsentan.[6][7][8]
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm)[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Sparsentan, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.5 - 1.0 mL/min[6][7] |
| Injection Volume | 5 - 10 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusing pure Sparsentan and this compound solutions. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM: A 2023 USFDAAPPROVED DRUG | Semantic Scholar [semanticscholar.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sparsentan-d5 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Sparsentan-d5 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) from biological matrices.
Physicochemical Properties of Sparsentan
Understanding the physicochemical properties of Sparsentan is crucial for developing and troubleshooting extraction methods.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₃₂H₄₀N₄O₅S | A relatively large and complex molecule. |
| Molecular Weight | 592.75 g/mol | Can influence diffusion rates during extraction. |
| LogP | 5.56 - 7.066[1] | Highly lipophilic, indicating good solubility in organic solvents and strong retention on reversed-phase SPE sorbents. |
| pKa (Strongest Acidic) | ~5.69[1] | As an acidic compound, its charge state can be manipulated by adjusting the pH of the sample and extraction solvents to optimize retention and elution. |
| Water Solubility | 0.055 mg/mL (practically insoluble)[1] | Poorly soluble in aqueous solutions, necessitating the use of organic solvents for efficient extraction. |
Troubleshooting Low Recovery of this compound
Low recovery is a common issue in sample preparation. This section provides a structured approach to identifying and resolving the root cause of poor this compound recovery for three common extraction techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. However, co-precipitation of the analyte can lead to low recovery.
dot
Caption: Troubleshooting workflow for low this compound recovery in protein precipitation.
Q1: My this compound recovery is low after protein precipitation with acetonitrile. What could be the cause and how can I fix it?
A1: Low recovery after protein precipitation is often due to the co-precipitation of the analyte with the denatured proteins, especially for lipophilic compounds like Sparsentan. Here are several troubleshooting steps:
-
Optimize the Solvent-to-Plasma Ratio: A commonly used ratio is 3:1 (v/v) of acetonitrile to plasma. Experiment with different ratios (e.g., 2:1, 4:1) to find the optimal balance between protein removal and this compound recovery.
-
Evaluate Different Organic Solvents: While acetonitrile is common, other organic solvents like methanol or acetone can yield different precipitation efficiencies and analyte recoveries. Consider testing these as alternatives.
-
Adjust Sample pH: Since Sparsentan is an acidic compound, adjusting the pH of the plasma sample can influence its solubility and interaction with proteins. Acidifying the sample (e.g., with a small amount of formic acid) before adding the precipitation solvent can help to neutralize Sparsentan, potentially reducing its association with proteins and improving recovery in the supernatant.
-
Ensure Thorough Mixing and Incubation: Vortex the sample vigorously immediately after adding the precipitation solvent to ensure rapid and complete protein denaturation. An incubation step at a low temperature (e.g., -20°C for 30 minutes) after mixing can further enhance protein precipitation.
-
Use Low-Protein-Binding Labware: Sparsentan, being lipophilic, may adsorb to the surface of standard polypropylene plates or tubes. Using low-protein-binding labware can minimize this effect.
Solid-Phase Extraction (SPE)
SPE offers higher selectivity and cleaner extracts compared to protein precipitation. However, optimizing the various steps is critical for achieving high recovery.
dot
Caption: Troubleshooting workflow for low this compound recovery in solid-phase extraction.
Q2: I am experiencing low recovery of this compound using a reversed-phase SPE protocol. How can I improve it?
A2: Given Sparsentan's lipophilic and acidic nature, a reversed-phase SPE is a suitable approach. Low recovery can occur at different stages of the SPE process.
-
Issue: Poor Retention During Sample Loading
-
Cause: Sparsentan may be in its ionized (more polar) form at the pH of the sample, leading to weak interaction with the nonpolar sorbent.
-
Solution: Adjust the pH of the sample to be at least 2 pH units below Sparsentan's pKa (~5.69) before loading. Adding a small amount of a weak acid like formic or acetic acid to the sample will neutralize the molecule, increasing its hydrophobicity and retention on the reversed-phase sorbent.
-
Sorbent Selection: For highly lipophilic compounds like Sparsentan, a standard C18 or a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced polymer) should provide adequate retention.
-
-
Issue: Premature Elution During the Wash Step
-
Cause: The wash solvent may be too strong (i.e., contain too high a percentage of organic solvent), causing the analyte to be washed off along with interferences.
-
Solution: Decrease the organic solvent content in your wash solution. For example, if you are using 40% methanol, try reducing it to 20% or 10%. The goal is to find a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.
-
-
Issue: Incomplete Elution
-
Cause: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.
-
Solution: Increase the strength of your elution solvent. This can be achieved by increasing the percentage of the organic component (e.g., from 70% to 90% methanol or acetonitrile). Adding a small amount of a base (e.g., ammonium hydroxide) to the elution solvent can ionize the acidic Sparsentan, reducing its affinity for the nonpolar sorbent and promoting elution. Also, ensure the elution volume is sufficient to completely pass through the sorbent bed. Consider a second elution step and combine the eluates.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that partitions analytes between two immiscible liquid phases. For this compound, optimizing the pH and solvent selection is key.
dot
Caption: Troubleshooting workflow for low this compound recovery in liquid-liquid extraction.
Q3: What are the best practices for achieving high recovery of this compound with LLE from plasma?
A3: To maximize the recovery of the acidic and lipophilic this compound from an aqueous matrix like plasma into an organic solvent, consider the following:
-
pH Adjustment of the Aqueous Phase: To ensure Sparsentan is in its neutral, more hydrophobic form, acidify the plasma sample to a pH at least 2 units below its pKa (~5.69). A pH of 3-4 is a good starting point. This will drive the partition of this compound into the organic phase.
-
Selection of the Organic Solvent: Choose an organic solvent that is immiscible with water and has a good affinity for lipophilic compounds. Suitable solvents for extracting acidic drugs include:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
A mixture of a nonpolar and a slightly more polar solvent (e.g., hexane/isoamyl alcohol, 98:2 v/v).
-
-
Solvent-to-Aqueous Phase Ratio: A higher ratio of organic solvent to the aqueous sample (e.g., 5:1 or 10:1) will favor a more complete extraction of the analyte into the organic phase.
-
Mixing and Phase Separation: Ensure thorough mixing of the two phases by vortexing for an adequate amount of time (e.g., 1-2 minutes). After mixing, centrifugation at a sufficient speed and duration is crucial for clear phase separation and to break any emulsions that may have formed.
-
"Salting Out" Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and further drive the nonpolar analyte into the organic phase, thereby improving recovery.
Frequently Asked Questions (FAQs)
Q4: I am observing a slight shift in the retention time of this compound compared to the unlabeled Sparsentan. Is this normal and can it affect my results?
A4: Yes, a small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon, often referred to as an "isotopic effect". This is more pronounced with a higher number of deuterium atoms and can be influenced by the chromatographic conditions. While often minor, if the shift is significant, it could lead to the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of quantification. If you observe this, ensure that your peak integration windows are set appropriately for both compounds. If the issue persists and affects data quality, you may need to adjust your chromatographic method to achieve better co-elution.
Q5: Could the deuterium atoms on this compound exchange with hydrogen atoms from the solvent during sample preparation?
A5: Deuterium-hydrogen exchange is a possibility, particularly if the deuterium atoms are located on heteroatoms (like N-H or O-H) or on carbons adjacent to electron-withdrawing groups, and if the sample is exposed to strongly acidic or basic conditions for an extended period. To minimize this risk:
-
Avoid prolonged exposure to extreme pH conditions.
-
Perform sample preparation steps at reduced temperatures where possible.
-
If deuterium exchange is suspected, it is advisable to obtain a certificate of analysis for your this compound standard to understand the position of the deuterium labels and their stability.
Q6: Are there any specific considerations for the evaporation and reconstitution steps when working with this compound?
A6: Yes. Given Sparsentan's high lipophilicity, it can be prone to adsorption onto surfaces, especially after the organic solvent has been evaporated.
-
Evaporation: Use a gentle stream of nitrogen and a moderate temperature (e.g., 40°C) to evaporate the organic solvent. Avoid overly harsh conditions which could lead to analyte degradation.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your analytical mobile phase and ensures complete dissolution of this compound. A mixture of organic solvent and aqueous buffer is typically used. Vortexing or sonication can aid in redissolving the analyte. Ensure the reconstitution solvent has sufficient organic content to solubilize the lipophilic Sparsentan.
Detailed Experimental Protocols
The following are suggested starting protocols for the extraction of this compound from human plasma. These should be optimized for your specific laboratory conditions and analytical requirements.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma in a microcentrifuge tube, add the working solution of this compound internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard and 200 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Sparsentan and this compound with 1 mL of methanol containing 0.5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma in a glass tube, add the this compound internal standard.
-
Add 50 µL of 1M HCl to acidify the sample. Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the PPT protocol.
Signaling Pathways of Sparsentan's Mechanism of Action
Sparsentan is a dual endothelin type A receptor (ETₐR) and angiotensin II type 1 receptor (AT₁R) antagonist.[2]
dot
Caption: Sparsentan's dual-antagonist mechanism of action on the AT₁ and ETₐ receptors.
References
impact of deuteration position on Sparsentan-d5 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparsentan-d5. The following information addresses potential issues related to the stability of deuterated Sparsentan, with a focus on the impact of the deuteration position.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of deuteration on the stability of this compound compared to non-deuterated Sparsentan?
Deuteration is the substitution of a hydrogen atom with its heavier isotope, deuterium. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), which may enhance the metabolic stability of a drug.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[2] Consequently, if the deuteration occurs at a position on the Sparsentan molecule that is susceptible to metabolic degradation (a "metabolic hotspot"), the rate of metabolism at that site may be reduced, potentially increasing the half-life of the drug.[3] However, the overall chemical stability under non-metabolic stress conditions (e.g., heat, pH, light) is not expected to be significantly different from that of non-deuterated Sparsentan.
Q2: How does the position of deuteration in this compound affect its stability?
The position of deuteration is critical. A significant impact on metabolic stability is most likely to be observed if the deuterium atoms are placed at sites of enzymatic attack, such as those targeted by cytochrome P450 (CYP) enzymes.[3] For Sparsentan, which is primarily metabolized by CYP3A, deuteration at the sites of oxidation would be expected to confer the greatest increase in metabolic stability.[4] If deuteration is at a position not involved in major degradation pathways, the effect on stability will likely be minimal.
Q3: Are there any established degradation pathways for Sparsentan?
Yes, forced degradation studies have been conducted on Sparsentan to identify its degradation pathways under various stress conditions.[][6][7][8][9] These studies are essential for developing stability-indicating analytical methods.[][7]
Q4: What are the typical stress conditions used in forced degradation studies of Sparsentan?
Forced degradation studies for Sparsentan typically involve exposing the drug substance to the following conditions:
-
Acidic Hydrolysis: e.g., 1N HCl[]
-
Alkaline Hydrolysis: e.g., 1N NaOH[]
-
Oxidative Degradation: e.g., 3% v/v H₂O₂[]
-
Thermal Stress: e.g., 80°C for 6 hours[]
-
Photolytic Stress: e.g., UV chamber for 7 days[]
-
Neutral Hydrolysis: e.g., HPLC grade water at 60°C for 6 hours[]
Q5: How can I determine the stability of my specific this compound isotopologue?
Since public data on the stability of different this compound isotopologues is limited, you will likely need to perform your own stability studies. This would involve subjecting your deuterated compound to forced degradation conditions and comparing the degradation profile to that of non-deuterated Sparsentan using a validated stability-indicating method, such as RP-HPLC.[]
Troubleshooting Guides
Problem: Unexpected degradation of this compound is observed during routine experiments.
Possible Causes and Solutions:
-
Cause 1: Inappropriate Storage Conditions.
-
Solution: Review the recommended storage conditions for Sparsentan and its deuterated analogues. While specific data for this compound may be limited, it is prudent to follow the guidelines for the parent compound, which typically involve storage in a well-closed container at controlled room temperature, protected from light and moisture.
-
-
Cause 2: Incompatibility with Excipients or Solvents.
-
Solution: If formulating this compound, investigate potential incompatibilities with other components in the formulation. Perform compatibility studies by analyzing binary mixtures of this compound and each excipient under accelerated stability conditions.
-
-
Cause 3: Photodegradation.
-
Solution: Sparsentan is subjected to photolytic stress in forced degradation studies.[] Ensure that all handling and storage of this compound solutions and solid materials are performed under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).
-
Problem: Difficulty in developing a stability-indicating analytical method for this compound.
Possible Causes and Solutions:
-
Cause 1: Co-elution of Degradants with the Parent Peak.
-
Solution: The analytical method must be able to separate the parent drug from all potential degradation products. If you are observing co-elution, method development is required. Varying the mobile phase composition, pH, column chemistry (e.g., C18, phenyl-hexyl), and gradient profile of your HPLC method can improve resolution. A photodiode array (PDA) detector can be used to assess peak purity.
-
-
Cause 2: Degradants are not detected by the chosen analytical method.
-
Solution: Ensure your detection wavelength is appropriate for both the parent compound and its potential degradants. If degradants lack the chromophore of the parent compound, alternative detection methods such as mass spectrometry (LC-MS) may be necessary to identify and quantify them.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Sparsentan
| Stress Condition | Reagent/Parameter | Duration |
| Acidic Hydrolysis | 1N HCl | Varies |
| Alkaline Hydrolysis | 1N NaOH | Varies |
| Oxidation | 3% v/v H₂O₂ | Varies |
| Thermal | 80°C | 6 hours |
| Photolytic | UV light | 7 days |
| Neutral Hydrolysis | HPLC grade water at 60°C | 6 hours |
Note: The duration of exposure for acidic, alkaline, and oxidative stress may need to be optimized to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of a specific this compound isotopologue under various stress conditions and compare its degradation profile to that of non-deuterated Sparsentan.
Materials:
-
This compound
-
Sparsentan reference standard
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (30%)
-
Calibrated HPLC system with a PDA or UV detector and a C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
pH meter
-
Forced degradation chamber (photostability and thermal stability)
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Sparsentan in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Degradation: Mix a portion of the stock solution with 1N HCl and keep at room temperature or elevated temperature. Withdraw samples at appropriate time intervals.
-
Alkaline Degradation: Mix a portion of the stock solution with 1N NaOH and keep at room temperature. Withdraw samples at appropriate time intervals.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 6 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light in a photostability chamber for 7 days.
-
Neutral Degradation: Reflux a portion of the stock solution in HPLC grade water at 60°C for 6 hours.
-
-
Sample Preparation: Before injection into the HPLC, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating RP-HPLC method. A typical starting point for method development could be a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 v/v ratio, with detection at 287 nm.[]
-
Data Analysis: Compare the chromatograms of the stressed this compound samples with those of the stressed Sparsentan samples and an unstressed control. Calculate the percentage of degradation and identify any new degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Impact of deuteration position on metabolic stability.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDI Study of Dapagliflozin and Sparsentan | Travere Medical Affairs [medicalaffairs.travere.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Current trends in forced degradation study for pharmaceutical product development | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sparsentan & Sparsentan-d5 LC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Sparsentan and its deuterated internal standard, Sparsentan-d5.
Troubleshooting Guide: Resolving Co-elution of Sparsentan and this compound
One of the most common challenges in the LC analysis of Sparsentan using a deuterated internal standard is the co-elution of Sparsentan and this compound. Due to their high structural similarity, achieving baseline separation can be difficult. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Poor or no separation between Sparsentan and this compound peaks.
Workflow for Troubleshooting Co-elution:
Technical Support Center: Ensuring Linearity with Sparsentan-d5 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure linearity in bioanalytical assays using Sparsentan and its deuterated internal standard, Sparsentan-d5.
Frequently Asked Questions (FAQs)
Q1: Why is linearity essential in our bioanalytical method for Sparsentan?
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of Sparsentan over a specific range. This is a critical parameter in method validation as it ensures the accuracy of quantitative measurements of the analyte in unknown samples. A linear relationship, typically confirmed by a correlation coefficient (r²) close to 1.0, indicates that the method can reliably quantify Sparsentan concentrations within the defined range.
Q2: What are the advantages of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. The key advantages of using a SIL internal standard include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Sparsentan, ensuring it behaves similarly during sample preparation, chromatography, and ionization.
-
Correction for Variability: It effectively compensates for variability in sample extraction, injection volume, and matrix effects (ion suppression or enhancement).
-
Co-elution: It typically co-elutes with the analyte, providing the most accurate correction for matrix effects that can occur at the same retention time.
-
Improved Accuracy and Precision: The use of a SIL internal standard significantly improves the accuracy and precision of the quantification.
Q3: What is the typical linear range for Sparsentan quantification in plasma using LC-MS/MS?
A validated LC-MS/MS method for the quantification of Sparsentan in human plasma has demonstrated a linear range of 2.00 to 4000 ng/mL[1]. The lower limit of quantitation (LLOQ) was established at 2 ng/mL[1].
Q4: Can the choice of internal standard impact linearity?
Yes, the choice and quality of the internal standard are crucial for achieving good linearity. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. While this compound is an excellent choice, issues such as isotopic contamination or instability can potentially affect the linearity of the calibration curve.
Troubleshooting Guide for Linearity Issues
This guide addresses common problems that can lead to non-linearity in your Sparsentan assay and provides practical solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve (e.g., quadratic or sigmoidal shape) | Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. | - Dilute the upper-end calibration standards and re-inject.- If saturation persists, consider reducing the injection volume or optimizing the ionization source parameters. |
| Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Sparsentan, particularly at the lower or upper ends of the calibration range. | - Evaluate matrix effects by comparing the response of Sparsentan in neat solution versus post-extraction spiked matrix samples.- Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation).- Optimize chromatographic separation to resolve Sparsentan from interfering matrix components. | |
| Inappropriate Internal Standard Concentration: An internal standard concentration that is too low may not provide a stable signal, while a concentration that is too high can lead to its own saturation or cause ion suppression. | - A common practice is to set the internal standard concentration at or near the geometric mean of the calibration range.- Experiment with different internal standard concentrations to find the optimal level that provides a consistent response across the entire calibration curve. | |
| Poor Correlation Coefficient (r² < 0.99) | Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards are a common source of poor linearity. | - Carefully re-prepare all calibration standards from a fresh stock solution.- Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Variability in Sample Processing: Inconsistent sample preparation can introduce random errors that affect the linearity. | - Ensure consistent timing and technique for all sample preparation steps, especially for protein precipitation or liquid-liquid extraction.- Use an automated liquid handler for improved precision if available. | |
| Instrument Instability: Fluctuations in the LC or MS system during the analytical run can lead to inconsistent responses. | - Check for stable spray in the MS source.- Monitor the LC pump pressure for any unusual fluctuations.- Run system suitability tests before each analytical batch to ensure the instrument is performing optimally. | |
| Inconsistent Response of this compound | Isotopic Interference or Crosstalk: The signal from Sparsentan may contribute to the signal of this compound, or vice-versa, especially if the mass spectrometer resolution is not optimal. This can be due to the natural abundance of isotopes in Sparsentan or impurities in the internal standard. | - Check the purity of the this compound standard for any unlabeled Sparsentan.- Optimize the mass spectrometer's resolution and collision energy to minimize crosstalk between the analyte and internal standard channels.- If significant crosstalk is unavoidable, mathematical correction algorithms may be necessary. |
| Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte on reverse-phase columns. If the matrix effect is not uniform across the peak, this can lead to inaccurate quantification. | - Ensure that the peaks for Sparsentan and this compound are as symmetrical and narrow as possible.- If a significant shift is observed, adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to minimize the separation between the two peaks. |
Data Presentation
The following table presents a representative example of a linearity evaluation for Sparsentan using this compound as the internal standard. This data is illustrative and based on typical performance for such an assay.
| Calibration Standard | Nominal Concentration (ng/mL) | Sparsentan Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| STD 1 | 2.00 | 1,580 | 810,500 | 0.00195 | 1.98 | 99.0 |
| STD 2 | 5.00 | 4,120 | 825,000 | 0.00499 | 5.05 | 101.0 |
| STD 3 | 20.0 | 16,500 | 815,200 | 0.02024 | 20.1 | 100.5 |
| STD 4 | 100 | 83,200 | 830,100 | 0.10023 | 99.8 | 99.8 |
| STD 5 | 500 | 420,500 | 821,600 | 0.51180 | 503 | 100.6 |
| STD 6 | 1000 | 855,000 | 835,400 | 1.02346 | 1015 | 101.5 |
| STD 7 | 2000 | 1,690,000 | 828,900 | 2.03885 | 1985 | 99.3 |
| STD 8 | 4000 | 3,350,000 | 819,300 | 4.08886 | 4010 | 100.3 |
| Linear Regression | y = 0.0010x + 0.0001 | |||||
| Correlation Coefficient (r²) | 0.9995 |
Experimental Protocols
LC-MS/MS Method for Quantification of Sparsentan in Human Plasma
This protocol is based on a validated method for the determination of Sparsentan in K₂EDTA plasma[1].
1. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a stock solution of Sparsentan in a suitable organic solvent (e.g., methanol).
-
Serially dilute the stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 2.00 to 4000 ng/mL.
-
Prepare QCs at low, medium, and high concentrations in blank human plasma.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add a fixed volume of this compound internal standard solution (in acetonitrile).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 5 mM ammonium acetate in 70:30 water:acetonitrile)[1].
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 3 µm, 2.1 x 50 mm) is suitable[1].
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., Solvent A: 5 mM ammonium acetate in water; Solvent B: acetonitrile) is commonly employed[1].
-
Flow Rate: A typical flow rate is 0.5 mL/min[1].
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for Sparsentan and this compound need to be determined by direct infusion and optimization. Based on fragmentation patterns, potential transitions can be identified.
-
4. Data Analysis
-
Integrate the peak areas for Sparsentan and this compound.
-
Calculate the peak area ratio (Sparsentan/Sparsentan-d5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of Sparsentan in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Sparsentan quantification.
Caption: Sparsentan's dual-antagonist signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison: Sparsentan-d5 Versus Alternative Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sparsentan, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled internal standard, Sparsentan-d5, and potential alternative internal standards, supported by experimental data and established analytical principles.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is due to the nearly identical physicochemical properties between the analyte and its SIL counterpart, which allows it to effectively compensate for variability during sample preparation and analysis.
The Preferred Approach: this compound as the Internal Standard
This compound is the deuterated form of Sparsentan and is the recommended internal standard for its bioanalysis.[1][2] Its efficacy has been demonstrated in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sparsentan in human plasma, as detailed in a population pharmacokinetic study.[2]
Performance Data of this compound Method
The following table summarizes the key performance parameters of a validated LC-MS/MS method for Sparsentan in human plasma using this compound as the internal standard.
| Parameter | Performance Metric |
| Linearity Range | 2.00 to 4000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL |
| Accuracy | Within acceptable limits as per regulatory guidelines |
| Precision | Within acceptable limits as per regulatory guidelines |
| Matrix Effect | Compensated for by this compound |
| Recovery | Consistent between Sparsentan and this compound |
Experimental Protocol for Sparsentan Analysis Using this compound
This protocol is based on the validated method used in the population pharmacokinetic analysis of Sparsentan.[2]
1. Sample Preparation:
-
To an aliquot of K2EDTA plasma, add a working solution of this compound.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a solution of 5 mM ammonium acetate in water:acetonitrile (70:30 v/v).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Atlantis dC18 (3 µm, 2.1 x 50 mm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Water:Acetonitrile (50:50 v/v)
-
Flow Rate: 0.5 mL/min (Pump C at 0.3 mL/min)
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Sparsentan and this compound.
-
Alternative Approach: Structural Analog Internal Standards
In the absence of a stable isotope-labeled internal standard, a structural analog may be considered. For Sparsentan, a potential structural analog could be another dual endothelin angiotensin receptor antagonist, such as Irbesartan or even Bosentan, which has been used as an internal standard for the analysis of Macitentan, a compound with a similar mechanism of action. However, this approach comes with significant challenges.
Theoretical Performance and Potential Issues with Structural Analogs
| Parameter | Performance Metric | Potential Issues |
| Linearity Range | May be achievable | --- |
| Lower Limit of Quantitation (LLOQ) | May be achievable | --- |
| Accuracy | Potentially compromised | Differences in extraction recovery and matrix effects between the analyte and the internal standard can lead to inaccurate results. |
| Precision | Potentially compromised | Variability in ionization efficiency that is not mirrored by the structural analog can lead to poor precision. |
| Matrix Effect | High risk of differential matrix effects | The structural analog is unlikely to experience the same degree of ion suppression or enhancement as Sparsentan, leading to biased results.[3] |
| Recovery | May differ from Sparsentan | Differences in physicochemical properties can lead to different recoveries during sample preparation. |
The primary drawback of using a structural analog is the potential for differential matrix effects.[3] The co-eluting endogenous components in a biological sample can affect the ionization of the analyte and the internal standard differently, leading to inaccurate quantification. Furthermore, a structural analog may not have the same extraction recovery or chromatographic behavior as the analyte, further compromising the reliability of the results. While a structural analog can sometimes provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound is strongly preferred to ensure the highest quality data.[4]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for internal standard-based quantification and the rationale for choosing a stable isotope-labeled internal standard.
Experimental workflow for bioanalysis using an internal standard.
Rationale for selecting an ideal internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Sparsentan Quantification Using Sparsentan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sparsentan, a dual endothelin type A receptor (ETAR) and angiotensin II type 1 receptor (AT1R) antagonist. The use of its deuterated analog, Sparsentan-d5, as an internal standard is a common practice to ensure accuracy and precision in bioanalytical settings. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Sparsentan and its Mechanism of Action
Sparsentan is a first-in-class, orally active, single-molecule antagonist of both endothelin type A (ETA) and angiotensin II subtype 1 (AT1) receptors.[1][2] It is indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[3] The dual blockade of both the endothelin and angiotensin systems offers a more comprehensive approach to mitigating kidney damage compared to agents that target only one of these pathways.[2][4] Angiotensin II and Endothelin-1 are potent vasoconstrictors that contribute to renal inflammation, fibrosis, and podocyte injury.[1][5] By simultaneously inhibiting their respective receptors, Sparsentan helps to reduce proteinuria and protect kidney function.[4][5]
Signaling Pathway of Sparsentan
The diagram below illustrates the dual mechanism of action of Sparsentan. It competitively binds to and inhibits the ETAR and AT1R, thereby blocking the downstream signaling cascades initiated by Endothelin-1 (ET-1) and Angiotensin II (Ang II), respectively. This dual antagonism leads to vasodilation, and reduced inflammation and fibrosis in the kidneys.
References
- 1. amhsr.org [amhsr.org]
- 2. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Sparsentan in Pharmaceutical Formulations
Introduction
Sparsentan is a novel, dual-acting antagonist of both the endothelin type A and angiotensin II type 1 receptors.[1][2][3] It is the first non-immunosuppressive therapy approved to reduce proteinuria in adults with primary immunoglobulin A (IgA) nephropathy who are at high risk of disease progression.[3][4] As Sparsentan progresses through clinical development and into routine quality control, robust and reliable analytical methods are essential. While no formal, multi-site inter-laboratory comparison studies have been published to date, this guide provides a comparative overview of validated analytical methods reported in the scientific literature, offering researchers a basis for method selection and implementation.
The methods discussed primarily utilize High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection, a common and accessible technique in pharmaceutical analysis.[1][2][5][6]
Experimental Protocols
The following section details the methodologies for two distinct validated Reverse-Phase HPLC (RP-HPLC) methods for the quantification of Sparsentan. These protocols are derived from published studies and serve as a foundation for laboratory implementation.
Method 1: RP-HPLC with PDA Detection
This stability-indicating method is designed for the routine quality assurance and stability testing of Sparsentan in tablet form.[1][5]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector.[1]
-
Chromatographic Column: Discovery C18 column (150 x 4.6 mm, 5µm particle size).[1][5]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) buffer (pH adjusted to 2.8) and acetonitrile in a ratio of 80:20 (v/v).[1][5]
-
Injection Volume: Not specified, typically 10-20 µL.
-
Sample Preparation: Standard solutions are prepared in a suitable diluent to achieve concentrations within the linear range (10–60 µg/mL).[1]
Method 2: RP-HPLC with PDA Detection (Alternative Conditions)
This method presents an alternative set of chromatographic conditions for the quantitative analysis of Sparsentan in pharmaceutical dosage forms.[2][6]
-
Instrumentation: Waters Alliance-e2695 HPLC system or equivalent, with a PDA detector.[2][6]
-
Chromatographic Column: Zorbax SB C18 column (150 x 4.6 mm, 3.5 µm particle size).[2][6]
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with OPA) in a ratio of 40:60 (v/v).[2][6]
-
Column Temperature: Room temperature.[2]
-
Injection Volume: Not specified, typically 10-20 µL.
-
Sample Preparation: Solutions are prepared to achieve concentrations within the linear range (50–300 µg/mL).[2]
Data Presentation: Comparison of Method Performance
The performance of an analytical method is determined by its validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the reported performance characteristics of the two HPLC methods, allowing for an objective comparison.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 |
| Column | Discovery C18 (150x4.6mm, 5µm)[1][5] | Zorbax SB C18 (150x4.6mm, 3.5µm)[2] |
| Mobile Phase | 0.1% OPA (pH 2.8) : Acetonitrile (80:20)[1][5] | KH2PO4 (pH 3.0) : Acetonitrile (60:40)[2] |
| Detection λ | 245 nm[1][5] | 287 nm[2] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[2] |
| Retention Time | 2.479 min[1] | 4.142 min[2] |
| Tailing Factor | Not Reported | 0.95[2] |
| Theoretical Plates | Not Reported | 15,247[2] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 |
| Linearity Range | 10–60 µg/mL[1][5] | 50–300 µg/mL[2] |
| Correlation Coeff. (R²) | Not Reported | 0.99979[2] |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.73% (for formulation assay)[1] | Not Reported |
| Precision (%RSD) | < 2% (System)[1] | 0.21% (Method)[2] |
| Specificity | No interference from blanks/placebo[1] | Specificity confirmed as per ICH[2] |
| Stability Indicating | Yes, susceptible to acid degradation[1][5] | Yes, validated per ICH Q2(R1)[2][6] |
Mandatory Visualizations
The following diagrams illustrate the general workflow for Sparsentan analysis and the logical framework for comparing analytical methods.
Caption: General workflow for the RP-HPLC analysis of Sparsentan.
Caption: Logical framework for comparing analytical methods.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. wjpsonline.com [wjpsonline.com]
- 6. VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM: A 2023 USFDAAPPROVED DRUG | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioanalytical Validation of Sparsentan for Clinical Trial Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Sparsentan in clinical trial samples. The focus is on the validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using its deuterated internal standard, Sparsentan-d5, which is the gold standard for pharmacokinetic assessments in clinical studies. For comparative purposes, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method, typically employed for the analysis of the active pharmaceutical ingredient (API) in dosage forms, is also presented.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for a clinical trial is contingent on the specific requirements of the study, including the biological matrix, the required sensitivity, and the nature of the analyte. Below is a table summarizing the key performance characteristics of a validated LC-MS/MS method for Sparsentan in human plasma alongside a validated RP-HPLC method for its quantification in a pharmaceutical dosage form.
| Parameter | LC-MS/MS with this compound (Human Plasma) | RP-HPLC (Pharmaceutical Dosage Form) |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with a Photodiode Array (PDA) Detector |
| Internal Standard | This compound (stable isotope-labeled) | Not typically used for API quantification |
| Sample Preparation | Protein Precipitation | Dissolution in a suitable solvent |
| Linearity Range | 2.00 - 4000 ng/mL[1] | 50 - 300 µg/mL[2] |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL[1] | Not applicable for this assay type, but generally much higher than LC-MS/MS. |
| Accuracy | Expected to be within ±15% (±20% at LLOQ) as per regulatory guidelines. | Within 98-102% |
| Precision (%CV) | Expected to be ≤15% (≤20% at LLOQ) as per regulatory guidelines. | < 2.0%[2] |
| Selectivity | High, based on mass-to-charge ratio | Moderate, based on retention time and UV absorbance |
| Matrix Effect | Needs to be assessed and minimized | Not applicable |
| Application | Pharmacokinetic and toxicokinetic studies in clinical trials | Quality control of the drug product |
Experimental Protocols
I. LC-MS/MS Method for Quantification of Sparsentan in Human Plasma
This protocol is based on established practices for bioanalytical method validation and information gathered from a population pharmacokinetic analysis of Sparsentan.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a known concentration of the internal standard, this compound.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for Sparsentan and this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Sparsentan and this compound to ensure selectivity and sensitivity.
4. Method Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:
-
Selectivity: Absence of interfering peaks at the retention times of Sparsentan and this compound in blank plasma from at least six different sources.
-
Linearity: A linear relationship between the analyte concentration and the detector response over the specified range (e.g., 2.00 - 4000 ng/mL).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple quality control (QC) levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: Stability of Sparsentan in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
II. RP-HPLC Method for Quantification of Sparsentan in Pharmaceutical Dosage Form
This protocol is based on a validated method for the quantification of Sparsentan in tablets.
1. Sample Preparation:
-
Accurately weigh and crush a representative number of tablets.
-
Dissolve a portion of the powdered tablets equivalent to a known amount of Sparsentan in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sonicate and vortex to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a suitable concentration within the linear range of the method.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a PDA detector.
-
Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) in a ratio of 40:60 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 287 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Method Validation Parameters: The validation of this method follows ICH Q2(R1) guidelines and includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: A linear relationship between the concentration and the peak area.
-
Accuracy and Precision: Assessed by analyzing samples of known concentrations.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Sparsentan in human plasma using LC-MS/MS.
Caption: Logical relationship for selecting an analytical method for Sparsentan based on the sample matrix.
References
Performance Showdown: Sparsentan-d5 vs. a Structural Analog Internal Standard in Bioanalysis
A technical guide for researchers on selecting the optimal internal standard for the quantification of Sparsentan, a dual angiotensin II and endothelin A receptor antagonist.
In the quantitative bioanalysis of pharmaceuticals, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. For Sparsentan, a novel dual-acting receptor antagonist, the selection between a stable isotope-labeled (SIL) internal standard, such as Sparsentan-d5, and a structural analog internal standard presents a critical decision for researchers. This guide provides a comprehensive comparison of their performance, supported by established principles in bioanalytical chemistry and analogous experimental data from structurally related compounds.
Executive Summary: The Case for this compound
Stable isotope-labeled internal standards, like this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, this compound is chemically identical to the analyte, Sparsentan, but has a different mass. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction to ionization—more effectively than a structural analog. This results in superior correction for matrix effects, variability in extraction recovery, and instrument response, ultimately leading to more accurate and precise quantification.
While a structural analog internal standard, such as Irbesartan (a precursor molecule in the development of Sparsentan), can be a viable and more cost-effective alternative, it is more susceptible to differential matrix effects and variations in extraction efficiency due to its different chemical structure. This can potentially compromise the accuracy and precision of the analytical method.
Comparative Performance Data
Direct comparative studies on the performance of this compound versus a structural analog for Sparsentan quantification are not publicly available. However, data from bioanalytical methods for structurally related angiotensin II receptor blockers (ARBs) and endothelin receptor antagonists (ERAs) consistently demonstrate the superiority of SIL internal standards.
The following table summarizes typical performance characteristics observed in validated bioanalytical methods for ARBs and ERAs, illustrating the expected differences between using a deuterated IS versus a structural analog IS.
| Performance Parameter | This compound (Deuterated IS) - Expected | Structural Analog IS (e.g., Irbesartan) - Expected |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV) | < 10% | < 20% |
| Extraction Recovery | Closely tracks analyte | May differ from analyte |
| Regulatory Acceptance | Highly preferred | Acceptable with thorough validation |
Experimental Protocols
The following are generalized experimental protocols for the bioanalytical quantification of Sparsentan using either this compound or a structural analog IS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sparsentan: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+5] > [Product ion]
-
Structural Analog IS: [Precursor ion] > [Product ion]
-
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To understand the context of Sparsentan's application and the logic behind the bioanalytical workflow, the following diagrams are provided.
Caption: Bioanalytical workflow for Sparsentan quantification.
The Imperative of Isotopic Reinforcement: Justifying Sparsentan-d5 in Bioanalytical Quantification
A deep dive into the analytical advantages of utilizing a deuterated internal standard for the accurate measurement of Sparsentan in complex biological matrices.
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates in biological samples is paramount for robust pharmacokinetic and pharmacodynamic assessments. For Sparsentan, a novel dual endothelin angiotensin receptor antagonist, achieving analytical accuracy is critical. This guide elucidates the justification for employing Sparsentan-d5, a deuterated analog, as an internal standard in bioanalytical methods, offering a comparative overview supported by experimental protocols.
The Gold Standard: Why a Deuterated Internal Standard?
In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for several key reasons:
-
Physicochemical Similarity: this compound is chemically identical to Sparsentan, with the exception of five hydrogen atoms being replaced by deuterium. This subtle mass shift allows for distinct detection by a mass spectrometer, while ensuring nearly identical behavior during extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Biological matrices like plasma are complex, containing numerous endogenous components that can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. As this compound co-elutes with Sparsentan, it experiences the same matrix effects, allowing for accurate ratiometric correction.
-
Improved Precision and Accuracy: By accounting for variations in sample recovery during extraction and potential fluctuations in instrument response, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method.
The following diagram illustrates the fundamental principle of using a deuterated internal standard in a typical bioanalytical workflow.
Figure 1. Workflow for Bioanalysis using a Deuterated Internal Standard.
Comparative Performance: Sparsentan vs. This compound
While a structural analog could be used as an internal standard, it would not co-elute with Sparsentan and would likely experience different matrix effects, leading to decreased accuracy and precision. The use of this compound mitigates these issues, as demonstrated in validated bioanalytical methods for pharmacokinetic studies.[1]
The table below summarizes the key analytical parameters from a validated LC-MS/MS method for the quantification of Sparsentan in human plasma using this compound as the internal standard.
| Parameter | Sparsentan | This compound (Internal Standard) | Rationale for Using Deuterated Standard |
| Chemical Structure | C₃₂H₄₀N₄O₅S | C₃₂H₃₅D₅N₄O₅S | Near-identical chemical and physical properties. |
| Molecular Weight | 592.76 g/mol | 597.79 g/mol | Sufficient mass difference for distinct MS detection. |
| Chromatographic Retention Time | Co-elutes | Co-elutes | Experiences identical chromatographic conditions. |
| Ionization Efficiency | Subject to matrix effects | Subject to the same matrix effects | Allows for accurate ratiometric correction of signal suppression or enhancement. |
| Extraction Recovery | Variable | Experiences the same variability | Ratiometric measurement corrects for losses during sample preparation. |
Experimental Protocol: Quantification of Sparsentan in Human Plasma
The following is a detailed methodology for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of Sparsentan in K2EDTA plasma, utilizing this compound as the internal standard.[1]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample.
-
Spike with 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase reconstitution solution (5 mM ammonium acetate in 70:30 v/v water:acetonitrile).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Atlantis dC18 (3 µm, 2.1 x 50 mm) or equivalent.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Optimized to ensure separation from endogenous interferences. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute Sparsentan and this compound, followed by a wash and re-equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sparsentan: To be determined by direct infusion and optimization (e.g., Q1: m/z 593.3 -> Q3: m/z [specific fragment ion]).
-
This compound: To be determined by direct infusion and optimization (e.g., Q1: m/z 598.3 -> Q3: m/z [corresponding fragment ion]).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.
-
Calibration and Quantification
-
A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of Sparsentan.
-
The peak area ratio of Sparsentan to this compound is plotted against the nominal concentration of Sparsentan.
-
A linear regression analysis is used to determine the concentration of Sparsentan in unknown samples.
-
The validated calibration range for Sparsentan in plasma has been established from 2.00 to 4000 ng/mL, with a lower limit of quantitation (LLOQ) of 2 ng/mL.[1]
The logical flow of the justification for using a deuterated standard is presented in the diagram below.
References
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and reliable bioanalysis. This guide provides a comprehensive comparison of regulatory expectations, performance characteristics of different SIL standards, and detailed experimental protocols to ensure compliance and data integrity.
The selection and validation of an appropriate internal standard are critical for the successful quantification of analytes in biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis.[1][2][3][4] This guide will delve into the key considerations for using SIL internal standards, comparing different labeling approaches and outlining the necessary validation experiments to meet global regulatory standards.
Regulatory Landscape: A Comparative Overview of FDA and EMA Guidelines
While the FDA and EMA guidelines for bioanalytical method validation are largely harmonized, particularly with the adoption of the ICH M10 guideline, some nuances in their historical perspectives and emphasis remain. Both agencies stress the importance of using an internal standard to correct for variability during sample processing and analysis.[4][5]
| Feature | FDA Guidance (and ICH M10) | EMA Guideline (and ICH M10) |
| Internal Standard Type | Recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[2] | Also strongly prefers the use of a stable isotope-labeled internal standard. |
| Internal Standard Validation | Requires assessment to ensure it does not interfere with the analyte and is free of the analyte. | Mandates demonstration of the suitability of the internal standard, including showing a lack of analytical interference.[5] |
| Matrix Effect | A key parameter to be investigated, especially for LC-MS based methods. The use of a SIL-IS is considered the best practice to mitigate matrix effects. | Matrix effects must be assessed, and the use of a co-eluting SIL-IS is the preferred approach to compensate for these effects.[5] |
| Recovery | Recovery of the analyte and internal standard should be evaluated to ensure consistency and reproducibility. | While not explicitly a validation parameter with acceptance criteria, understanding recovery is considered important for method development. |
| Stability | Thorough stability testing of the analyte and internal standard in the biological matrix under various storage and processing conditions is required.[1] | Comprehensive stability evaluations are a mandatory part of method validation.[5] |
Performance Comparison: The Gold Standard of ¹³C vs. the Workhorse of ²H
The choice of isotope for labeling an internal standard can significantly impact assay performance. While deuterium (²H) labeled standards are widely used due to their lower cost and synthetic accessibility, carbon-13 (¹³C) labeled standards are increasingly recognized as the superior choice for minimizing analytical variability.[6][7]
The primary advantage of ¹³C-labeled standards lies in their identical physicochemical properties to the unlabeled analyte. This ensures co-elution during chromatography, which is crucial for compensating for matrix effects.[6][8] Deuterium-labeled standards, on the other hand, can sometimes exhibit a slight difference in retention time compared to the native analyte, a phenomenon known as the "isotope effect."[7][9] This can lead to differential ionization suppression or enhancement, compromising the accuracy of quantification.[6][8]
Here is a summary of experimental findings comparing the performance of different SIL standards:
| Parameter | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Structural Analog IS |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect).[7][9] | Co-elutes perfectly with the analyte.[6] | Retention time will differ from the analyte. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic separation.[6] | Excellent, due to identical elution and ionization behavior.[6][7] | Less effective, as ionization efficiency can differ significantly.[10] |
| Accuracy (% Bias) | Generally within acceptable limits (e.g., ±15%), but can be less accurate than ¹³C-IS in the presence of strong matrix effects. | Consistently high accuracy, often with bias <5%.[10] | Can show significant bias if ionization properties differ from the analyte.[10] |
| Precision (%CV) | Typically good, with CVs <15%. | Excellent precision, often with lower CVs compared to ²H-IS.[10] | Precision can be variable and is highly dependent on the similarity to the analyte.[10] |
| Cost & Availability | Generally more affordable and widely available.[9] | Typically more expensive and may require custom synthesis.[6] | Varies depending on the compound. |
Experimental Protocols for Validation of SIL Internal Standards
A robust validation of a bioanalytical method using a SIL internal standard is a regulatory requirement. The following protocols outline the key experiments to be performed.
Internal Standard Purity and Identity
-
Objective: To confirm the identity and purity of the SIL internal standard and to ensure it is free from the unlabeled analyte.
-
Method:
-
Acquire a Certificate of Analysis (CoA) for the SIL internal standard, which should provide information on its chemical purity and isotopic enrichment.
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Analyze this solution using the LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).
-
Assessment of Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
-
Method:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
-
Evaluation of Recovery
-
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
-
Method:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.
-
Stability Assessment
-
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different conditions.
-
Method:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Bioanalytical Workflow and Key Relationships
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
References
- 1. database.ich.org [database.ich.org]
- 2. img.medvalley.cn [img.medvalley.cn]
- 3. database.ich.org [database.ich.org]
- 4. capa.org.tw [capa.org.tw]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Sparsentan-d5: A Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals utilizing Sparsentan-d5 now have a comprehensive guide for its safe and proper disposal. This document outlines essential procedural steps to ensure the safe handling and disposal of this compound waste, minimizing environmental impact and maintaining laboratory safety.
This compound, a deuterated analog of Sparsentan, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Adherence to proper disposal protocols is therefore critical. The following procedures are designed to provide clear, step-by-step guidance for laboratory personnel.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other chemically resistant material), a lab coat or other protective clothing, and eye protection (safety glasses with side shields or goggles). If there is a risk of generating dust or aerosols, a respirator should be worn.
-
Ventilation: Always handle this compound waste in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contamination: Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
II. Step-by-Step Disposal Procedures
The appropriate disposal route for this compound waste depends on its form (solid, liquid, contaminated materials). All waste must be disposed of in accordance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process.
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated solids, such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a dedicated, labeled container for flammable or halogenated waste, as appropriate. Do not mix incompatible solvents.
-
Aqueous Solutions: Based on available ecotoxicity data, Sparsentan is not considered to be persistent, bioaccumulative, or toxic to the aquatic environment.[1] However, disposal of aqueous solutions down the sanitary sewer should only be considered if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. The solution should be dilute and not contain other hazardous materials. If in doubt, collect it as hazardous aqueous waste.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also include the date accumulation started.
-
Compatibility: Ensure the waste container is made of a material compatible with the waste it contains. For instance, do not store acidic solutions in metal containers.
-
Closure: Keep all waste containers tightly closed except when adding waste.
Step 3: Storage
-
Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.
-
Do not attempt to treat or dispose of this compound waste through incineration or other methods unless you are a licensed and trained professional.
Step 5: Decontamination
-
All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Use a suitable cleaning agent, such as soap and water, followed by a rinse. For more thorough decontamination, agents like hydrogen peroxide may be effective.
-
Collect all cleaning materials (wipes, rinsate) as hazardous waste.
III. Quantitative Data for this compound and Sparsentan
The following table summarizes available quantitative data for this compound and its non-deuterated counterpart, Sparsentan, for easy reference.
| Property | Value |
| Chemical Identity | |
| Chemical Name | This compound |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S |
| Molecular Weight | 597.79 g/mol |
| CAS Number | 1801597-09-0 |
| Ecotoxicity (Sparsentan) | |
| Algae Growth Inhibition | NOEC ≥65 mg/L[1] |
| Daphnia sp. Reproduction | NOEC ≥9.04 mg/L[1] |
| Fish, Early Life Stage | NOEC ≥10.4 mg/L[1] |
| Activated Sludge Respiration | NOEC ≥1000 mg/L[1] |
| Environmental Fate | Not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[1] |
NOEC: No Observed Effect Concentration
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Sparsentan-d5
This guide provides critical safety and logistical information for laboratory professionals handling Sparsentan-d5. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
This compound is the deuterated form of Sparsentan, a dual angiotensin II and endothelin A receptor antagonist.[1][2] As with any potent pharmaceutical compound, careful handling is necessary to avoid potential health risks. The Safety Data Sheet (SDS) for this compound indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential routes of exposure.
| Protective Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield | To protect against splashes and dust.[3] |
| Skin and Body Protection | Laboratory coat; additional protective clothing as needed | To prevent contamination of personal clothing and skin.[3] |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood). If dust formation is likely, a NIOSH-approved respirator is required. | To prevent inhalation of dust or aerosols.[3] |
Experimental Workflow and Handling Protocols
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.
Handling and Use:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.[3]
-
Weighing: When weighing the solid compound, take care to avoid the formation of dust.[3] Use a microbalance within an enclosure if possible.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Pick up and place the material in a sealed container for disposal.[3] Avoid creating dust.[3]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be collected in a suitable, closed container labeled as hazardous waste.[3]
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations for pharmaceutical waste. Do not dispose of it down the drain or in the regular trash. Unused or expired medicines are generally considered hazardous waste and should be taken to designated collection points, such as community pharmacies or specialized hazardous waste facilities.[4]
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: In case of skin contact, wash immediately with plenty of soap and water.[5] Remove contaminated clothing.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[3][5] Seek immediate medical attention.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
